Product packaging for 2-Bromopentan-3-one(Cat. No.:CAS No. 815-52-1)

2-Bromopentan-3-one

Cat. No.: B1268175
CAS No.: 815-52-1
M. Wt: 165.03 g/mol
InChI Key: VUDTYIUNUSPULX-UHFFFAOYSA-N
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Description

2-Bromopentan-3-one (CAS 815-52-1) is an organic compound with the molecular formula C₅H₉BrO and a molecular weight of 165.03 g/mol [ citation:2 ]. This α-haloketone is characterized by a bromine atom on the carbon adjacent to the carbonyl group, creating two adjacent electrophilic centers that make it a highly versatile and reactive synthetic intermediate [ citation:3 ]. Research Applications and Value This compound is particularly valued as a chiral building block in asymmetric synthesis. Its stereocenter at the second carbon atom allows researchers to control the three-dimensional arrangement of atoms in the final product, which is crucial in the synthesis of pharmaceuticals and other biologically active molecules [ citation:3 ]. A key application of this compound is its use as a precursor to oxyallyl cations . These reactive intermediates can participate in (4+3) cycloaddition reactions with dienes, such as 2-vinylindoles, to construct complex carbocyclic frameworks like cyclohepta[b]indole derivatives, which are core structures found in various natural products [ citation:3 ]. Handling and Safety Researchers should note that this compound is classified as a flammable liquid and requires careful handling. It must be stored under an inert atmosphere at 2-8°C [ citation:4 ]. Safety data sheets should be consulted prior to use. Notice for Users This product is sold for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use [ citation:1 ][ citation:3 ].

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9BrO B1268175 2-Bromopentan-3-one CAS No. 815-52-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromopentan-3-one
Source PubChem
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InChI

InChI=1S/C5H9BrO/c1-3-5(7)4(2)6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDTYIUNUSPULX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337844
Record name 2-bromopentan-3-one
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Molecular Weight

165.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

815-52-1
Record name 2-Bromo-3-pentanone
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromopentan-3-one from 3-Pentanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 2-bromopentan-3-one from 3-pentanone, a key transformation in organic synthesis. The document details the underlying chemical principles, presents experimental protocols, and summarizes relevant quantitative data.

Introduction

The α-halogenation of ketones is a fundamental reaction in organic chemistry, providing versatile intermediates for further synthetic manipulations. The introduction of a bromine atom at the α-position to a carbonyl group, as in the synthesis of this compound from 3-pentanone, activates the molecule for a variety of subsequent reactions, including nucleophilic substitution and elimination. This makes α-bromoketones valuable precursors in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.

The synthesis of this compound from 3-pentanone proceeds via an enol or enolate intermediate. The regioselectivity of the bromination is a key consideration. Under acidic conditions, the reaction typically proceeds through the more substituted enol, leading to the thermodynamically favored product.

Reaction Mechanisms

The bromination of 3-pentanone can be achieved under either acidic or basic conditions, each proceeding through a distinct mechanistic pathway.

Acid-Catalyzed Bromination

In the presence of an acid catalyst, 3-pentanone undergoes tautomerization to its enol form. The enol, with its electron-rich double bond, then acts as a nucleophile, attacking a molecule of bromine. Subsequent deprotonation of the carbonyl oxygen yields the α-brominated product and regenerates the acid catalyst. For an unsymmetrical ketone like 3-pentanone, the bromination occurs preferentially at the more substituted α-carbon, as this proceeds through the more stable, more substituted enol intermediate.

acid_catalyzed_bromination ketone 3-Pentanone enol Enol Intermediate (more substituted) ketone->enol H⁺ (cat.) Tautomerization bromonium Resonance-Stabilized Intermediate enol->bromonium + Br₂ product This compound bromonium->product - H⁺ workflow start 3-Pentanone reaction α-Bromination start->reaction product This compound reaction->product applications Further Synthetic Applications (e.g., Nucleophilic Substitution, Elimination) product->applications

chemical and physical properties of 2-bromopentan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, reactivity, and synthetic methodologies related to 2-bromopentan-3-one. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical and Physical Properties

This compound, an α-haloketone, is a versatile reagent in organic synthesis. Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 2-Bromo-3-pentanone, α-Bromodiethyl ketone, Ethyl α-bromoethyl ketone[1]
CAS Number 815-52-1[1][2]
Molecular Formula C₅H₉BrO[1][2][3][4]
Molecular Weight 165.03 g/mol [1][3]
Appearance Not explicitly stated, but likely a liquid at room temperature
Boiling Point Data not available in searched sources[5]
Melting Point Data not available in searched sources
Density Data not available in searched sources
Solubility Soluble in organic solvents[6]
InChI Key VUDTYIUNUSPULX-UHFFFAOYSA-N[1]
SMILES CCC(=O)C(C)Br[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes available spectroscopic data.

Table 2: Spectroscopic Data for this compound

SpectrumKey FeaturesSource
¹³C NMR Data available in spectral databases[1]
Mass Spectrometry (GC-MS) Data available in spectral databases[1]
Infrared (IR) Spectroscopy Vapor phase IR spectrum available[1]

Reactivity and Synthetic Applications

As an α-haloketone, this compound exhibits characteristic reactivity at two primary electrophilic sites: the carbonyl carbon and the α-carbon bearing the bromine atom.[7][8] This dual reactivity makes it a valuable precursor in various organic transformations.

The inductive effect of the carbonyl group enhances the polarity of the carbon-bromine bond, making the α-carbon highly susceptible to nucleophilic attack.[7] Common reactions include nucleophilic substitution, where the bromide ion is displaced, and reactions involving the carbonyl group, such as reduction and addition of organometallic reagents.

This compound is utilized in the synthesis of more complex molecules, including β-unsaturated ketones and various heterocyclic compounds like thiazoles and pyrroles.[9] One notable application is in the Favorskii rearrangement, where treatment with a base leads to a ring contraction to form a carboxylic acid derivative.[9]

Below is a diagram illustrating the general reactivity of α-haloketones, which is applicable to this compound.

Reactivity_of_Alpha_Haloketones General Reactivity of α-Haloketones cluster_nucleophilic_substitution Nucleophilic Substitution at α-Carbon cluster_carbonyl_reactions Reactions at the Carbonyl Group cluster_base_mediated_reactions Base-Mediated Reactions A α-Haloketone (e.g., this compound) B Nucleophile (e.g., R-NH₂, R-SH) D Reducing Agent (e.g., NaBH₄) F Organometallic Reagent (e.g., Grignard) H Base C Substitution Product B->C SN2 reaction E Halohydrin D->E G Tertiary Alcohol F->G I Favorskii Rearrangement Product H->I

General Reactivity of α-Haloketones

Synthesis of this compound

The synthesis of α-haloketones like this compound typically involves the direct halogenation of the corresponding ketone, in this case, 3-pentanone.[8] This reaction can be carried out under acidic or basic conditions to facilitate the formation of the enol or enolate, which then reacts with an electrophilic bromine source.

A general workflow for the synthesis of this compound is depicted in the following diagram.

Synthesis_Workflow General Synthesis Workflow for this compound Start Start A 3-Pentanone (Starting Material) Start->A C Reaction (Acid or Base Catalysis) A->C B Brominating Agent (e.g., Br₂ or NBS) B->C D Work-up (Quenching, Extraction) C->D E Purification (e.g., Distillation, Chromatography) D->E F Characterization (NMR, IR, MS) E->F End This compound (Final Product) F->End

References

2-bromopentan-3-one CAS number and identifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromopentan-3-one, a versatile α-haloketone utilized as a key building block in organic synthesis. This document details its chemical identifiers, experimental protocols for its synthesis, and its chemical reactivity, presented in a format tailored for chemical research and development.

Core Identifiers and Properties

This compound is a halogenated ketone with the following key identifiers and properties, summarized for easy reference.

IdentifierValueReference
CAS Number 815-52-1[1][2]
Molecular Formula C₅H₉BrO[1][3]
Molecular Weight 165.03 g/mol [2][3]
IUPAC Name This compound
PubChem CID 545092
InChI InChI=1S/C5H9BrO/c1-3-5(7)4(2)6/h4H,3H2,1-2H3
InChIKey VUDTYIUNUSPULX-UHFFFAOYSA-N[4]
SMILES CCC(=O)C(C)Br[2]
Synonyms 2-Bromo-3-pentanone, α-Bromodiethyl ketone

Synthesis of this compound

The primary route for the synthesis of this compound is the α-bromination of its parent ketone, 3-pentanone. This reaction can be achieved under acidic conditions.

Experimental Protocol: Acid-Catalyzed α-Bromination

The following protocol is based on a method for the synthesis of α-bromo ketones using hydrobromic acid and hydrogen peroxide as the bromine source in situ.

Materials:

  • 3-pentanone (0.5 mol, 43 g)

  • 48% Hydrobromic acid (0.5 mol, 84.4 g)

  • 30% Hydrogen peroxide solution (0.5 mol, 57 g)

  • Water (40 mL)

  • Four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and two dropping funnels.

  • Anhydrous magnesium sulfate

  • Distillation apparatus

Procedure:

  • To the four-necked flask, add 3-pentanone (43 g, 0.5 mol) and water (40 mL).

  • Charge one dropping funnel with 48% hydrobromic acid (84.4 g, 0.5 mol) and the second dropping funnel with 30% hydrogen peroxide (57 g, 0.5 mol).

  • While stirring the contents of the flask, add a few drops of hydrobromic acid, followed by a few drops of hydrogen peroxide. The formation of orange-red bromine should be observed.

  • Slowly heat the reaction mixture to 55-60°C.

  • Continue the dropwise addition of hydrobromic acid and hydrogen peroxide alternately. Ensure that the bromine color from the previous addition has mostly faded before adding the next batch of reagents. The reaction mixture should be maintained at an orange-yellow color.

  • After the complete addition of both reagents, continue to stir the reaction mixture for an additional 30 minutes to ensure the reaction goes to completion.

  • Cool the reaction mixture and separate the aqueous phase.

  • Wash the organic phase with water until it is neutral.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • The crude product can be purified by distillation to yield pure this compound.

Chemical Reactivity and Applications

As an α-haloketone, this compound is a reactive intermediate for various organic transformations. The presence of the bromine atom adjacent to the carbonyl group makes both the α-carbon and the carbonyl carbon electrophilic centers.

Key Reactions:

  • Nucleophilic Substitution: The bromine atom can be readily displaced by a wide range of nucleophiles in an Sₙ2 reaction, allowing for the introduction of various functional groups at the α-position. The adjacent carbonyl group enhances the reactivity of the α-carbon towards nucleophilic attack.

  • Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, this compound can undergo a Favorskii rearrangement to form carboxylic acid derivatives.

  • Formation of Oxyallyl Cations: Treatment with a base can lead to the formation of a 2-oxyallyl cation intermediate, which can then participate in cycloaddition reactions, such as [4+3] cycloadditions with dienes, to form seven-membered rings.

  • Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield 2-bromopentan-3-ol.

Visualized Synthesis Workflow

The following diagram illustrates the workflow for the acid-catalyzed α-bromination of 3-pentanone to produce this compound.

G reagents Starting Materials: 3-Pentanone 48% Hydrobromic Acid 30% Hydrogen Peroxide reaction_vessel Reaction Vessel (Four-necked flask) reagents->reaction_vessel Charge reaction_step Reaction Step: 1. Alternate addition of HBr and H₂O₂ 2. Heating to 55-60°C 3. Stirring for 30 min reaction_vessel->reaction_step workup Workup: 1. Phase Separation 2. Neutral Wash 3. Drying (Anhydrous MgSO₄) reaction_step->workup Cool and process purification Purification: Distillation workup->purification Crude Product product Final Product: This compound purification->product Purified Product

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Mechanism of Bromination of Pentan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the bromination of pentan-3-one. The principles and methodologies discussed herein are broadly applicable to the halogenation of ketones, a fundamental transformation in organic synthesis and a key step in the preparation of various pharmaceutical intermediates. This document details the reaction under both acidic and basic conditions, explores the kinetics and stereochemical outcomes, and provides illustrative experimental protocols.

Introduction to α-Halogenation of Ketones

The reaction involving the substitution of a hydrogen atom on the α-carbon of an aldehyde or ketone with a halogen is a cornerstone of carbonyl chemistry.[1] This transformation is significant due to the synthetic versatility of the resulting α-halo ketones. For pentan-3-one, a symmetrical ketone, the α-carbons are equivalent, simplifying the regiochemical outcome of the reaction. The mechanism, however, is highly dependent on the pH of the reaction medium, leading to distinct products and reaction profiles under acidic and basic conditions.

Acid-Catalyzed Bromination of Pentan-3-one

Under acidic conditions, the bromination of pentan-3-one proceeds via an enol intermediate. The reaction is typically catalyzed by a strong acid, such as hydrobromic acid (HBr) or acetic acid.[2] A key characteristic of the acid-catalyzed process is that it generally leads to the selective monobromination of the ketone.[1]

The mechanism can be delineated into three main stages:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-hydrogens.

  • Enol Formation: A weak base, such as water or the conjugate base of the acid catalyst, removes a proton from the α-carbon, leading to the formation of an enol. This tautomerization is the rate-determining step of the overall reaction.

  • Nucleophilic Attack of the Enol on Bromine: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine. This is followed by the deprotonation of the carbonyl oxygen to regenerate the catalyst and yield the α-bromo ketone.

The acid-catalyzed mechanism ensures that after the first bromination, the electron-withdrawing effect of the bromine atom deactivates the carbonyl group towards further protonation, thus making subsequent brominations slower and favoring the monosubstituted product.[1]

Acid_Catalyzed_Bromination cluster_1 Pentan-3-one cluster_2 Protonated Ketone cluster_3 Enol Intermediate cluster_4 Brominated Intermediate cluster_5 Product Pentanone Pentan-3-one ProtonatedKetone Protonated Pentan-3-one Pentanone->ProtonatedKetone + H+ Enol Pentan-3-en-3-ol ProtonatedKetone->Enol - H+ (rate-determining) BrominatedIntermediate Protonated 2-Bromo-pentan-3-one Enol->BrominatedIntermediate + Br2 Product 2-Bromo-pentan-3-one BrominatedIntermediate->Product - H+

Caption: Acid-catalyzed bromination of pentan-3-one pathway.

Base-Catalyzed Bromination of Pentan-3-one

In the presence of a base, the bromination of pentan-3-one proceeds through an enolate intermediate. Unlike the acid-catalyzed reaction, the base-catalyzed process is challenging to control at the monobromination stage and often leads to polybrominated products.

The mechanism involves the following steps:

  • Enolate Formation: A base removes an α-proton from pentan-3-one to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack of the Enolate on Bromine: The enolate ion, a potent nucleophile, attacks a molecule of bromine to form the α-bromo ketone.

A crucial difference in the base-catalyzed mechanism is that the introduction of a bromine atom increases the acidity of the remaining α-protons due to the electron-withdrawing inductive effect of the halogen.[1] This makes the formation of a new enolate from the brominated ketone faster than the enolization of the starting material. Consequently, any newly formed 2-bromo-pentan-3-one is quickly converted to 2,2-dibromo-pentan-3-one, and so on, until all α-hydrogens are replaced.

Base_Catalyzed_Bromination cluster_1 Pentan-3-one cluster_2 Enolate Intermediate cluster_3 Monobrominated Product cluster_4 Further Reaction Pentanone Pentan-3-one Enolate Pentan-3-one Enolate Pentanone->Enolate + OH- MonoBromo 2-Bromo-pentan-3-one Enolate->MonoBromo + Br2 PolyBromo Polybrominated Products MonoBromo->PolyBromo + OH-, + Br2 (fast)

Caption: Base-catalyzed bromination of pentan-3-one pathway.

Data Presentation: Kinetics of Ketone Bromination

Table 1: Illustrative Kinetic Data for the Acid-Catalyzed Bromination of Acetone

ReactantOrder of ReactionEffect on Rate
Acetone1Doubling the concentration doubles the rate.
H+1Doubling the concentration doubles the rate.
Bromine0Changing the concentration has no effect on the rate.

Note: This data is for acetone and serves as an illustrative example for the general kinetic behavior of ketone bromination under acidic conditions.

Stereochemistry

Since pentan-3-one is an achiral molecule, its monobromination leads to the formation of a new chiral center at the α-carbon, resulting in a racemic mixture of (R)- and (S)-2-bromo-pentan-3-one. This is because the intermediate enol is planar, and the attack by bromine can occur with equal probability from either face of the double bond.

Experimental Protocols

Illustrative Protocol for the Dibromination of Pentan-3-one

The following protocol is adapted from a literature procedure for the synthesis of 2,4-dibromo-3-pentanone and illustrates the general approach to the bromination of pentan-3-one.[3] Achieving selective monobromination would require careful control of stoichiometry and reaction conditions, likely using one equivalent of bromine and monitoring the reaction progress closely.

Materials:

  • Pentan-3-one

  • Bromine

  • Phosphorus tribromide

  • Dichloromethane

  • Sodium bisulfite solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Acetone

  • Dry ice

Procedure:

  • A three-necked 250-mL flask is equipped with a stirrer, a dropping funnel, and a condenser fitted with a calcium chloride drying tube.

  • A solution of 45 g (0.52 mole) of 3-pentanone and 1 mL of phosphorus tribromide is prepared in the flask.[3]

  • The flask is cooled to between -10°C and 0°C using an acetone-dry ice bath.[3]

  • Bromine (160 g, 1.00 mole) is added rapidly with vigorous stirring, maintaining the temperature between -10°C and 0°C.[3] Note: For monobromination, one would theoretically use approximately 83 g (0.52 mole) of bromine.

  • The reaction evolves a significant amount of hydrogen bromide gas, and the addition rate should be controlled accordingly in an efficient fume hood.[3]

  • After the addition is complete, the reaction mixture is stirred for an additional period (e.g., 30 minutes) while maintaining the low temperature.

  • The reaction is quenched by pouring the mixture into a beaker containing ice water.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with saturated sodium bisulfite solution to remove any unreacted bromine, followed by saturated sodium bicarbonate solution, and finally with brine.[4]

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[4]

  • The product can be purified by vacuum distillation.

Workflow for a Typical Bromination Experiment

Experimental_Workflow cluster_1 Reaction Setup cluster_2 Reagent Addition cluster_3 Reaction Monitoring cluster_4 Workup cluster_5 Purification Setup Combine pentan-3-one and catalyst in a cooled flask. Addition Add bromine dropwise while maintaining temperature. Setup->Addition Monitoring Monitor progress by TLC or GC. Addition->Monitoring Workup Quench reaction, separate layers, wash organic phase. Monitoring->Workup Purification Dry organic layer and purify by distillation or chromatography. Workup->Purification

Caption: General experimental workflow for the bromination of pentan-3-one.

Conclusion

The bromination of pentan-3-one is a versatile reaction with mechanisms that are fundamentally dictated by the pH of the reaction medium. Acidic conditions favor controlled monobromination via an enol intermediate, a process that is zero-order in bromine. In contrast, basic conditions promote rapid, often exhaustive, bromination through an enolate intermediate, where each successive bromination is faster than the last. The understanding and control of these distinct pathways are crucial for the strategic synthesis of α-bromo ketones, which are valuable precursors in the development of more complex molecules, including pharmaceuticals. Further research to quantify the specific rate and equilibrium constants for pentan-3-one would provide a more complete understanding of its reactivity.

References

In-Depth Technical Guide to α-Bromo Ketones: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Bromo ketones are a class of organic compounds characterized by a bromine atom attached to the carbon atom adjacent to a carbonyl group. This unique structural feature imparts a high degree of reactivity, making them exceptionally versatile intermediates in organic synthesis and valuable scaffolds in medicinal chemistry. The electrophilic nature of the α-carbon, activated by both the adjacent carbonyl and the bromine leaving group, allows for a wide range of nucleophilic substitution reactions. This reactivity has been harnessed for the construction of complex molecular architectures and for the development of targeted covalent inhibitors of various enzymes. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of α-bromo ketones, with a particular focus on their role in drug discovery and development.

Synthesis of α-Bromo Ketones

The synthesis of α-bromo ketones can be broadly categorized into the direct α-bromination of ketones and other indirect methods. The choice of method often depends on the substrate, desired selectivity, and reaction scale.

Direct α-Bromination of Ketones

Direct α-bromination is the most common method for preparing α-bromo ketones. This reaction can be performed under acidic or basic conditions, each with its own mechanistic pathway and selectivity.

Acid-Catalyzed Bromination:

Under acidic conditions, the ketone is first protonated, which facilitates the formation of an enol intermediate. This enol then acts as a nucleophile and attacks molecular bromine. This method is generally regioselective for the more substituted α-carbon.

  • Reaction Mechanism:

    • Protonation of the carbonyl oxygen.

    • Tautomerization to the enol form (rate-determining step).

    • Nucleophilic attack of the enol on Br₂.

    • Deprotonation to yield the α-bromo ketone.

Base-Mediated Bromination:

In the presence of a base, an enolate is formed, which is a much stronger nucleophile than the enol. The enolate then reacts with bromine. This reaction is typically faster than the acid-catalyzed counterpart but can be prone to polybromination, especially with methyl ketones, leading to the haloform reaction.

  • Reaction Mechanism:

    • Deprotonation of the α-carbon to form an enolate.

    • Nucleophilic attack of the enolate on Br₂.

A variety of brominating agents and reaction conditions have been developed to improve the efficiency and selectivity of direct bromination.

Synthetic Protocols and Yields

Below is a summary of various synthetic methods for α-bromo ketones with corresponding reaction yields.

Starting MaterialBrominating AgentCatalyst/SolventProductYield (%)Reference
AcetophenoneBr₂Acetic Acidα-Bromoacetophenone72[1]
Substituted AcetophenonesPyridinium tribromideAcetic AcidSubstituted α-Bromoacetophenones66-90[2]
Aromatic KetonesBr₂NoneAromatic α-BromoketonesGood to Excellent[3]
AcetophenoneHBr/Br₂1,4-Dioxane (Flow)2-Bromo-1-phenylethanone99[3]
1-ArylethanonesH₂O₂-HBr (aq)Dioxane2,2-Dibromo-1-arylethanonesup to 86[4]
OlefinsBromide/BromateAqueousα-BromoketonesGood[5]

Reactivity and Applications in Organic Synthesis

The primary mode of reactivity for α-bromo ketones is as electrophiles in nucleophilic substitution reactions (SN2). The electron-withdrawing carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation for their extensive use in the synthesis of various heterocyclic compounds and other functionalized molecules.

α-Bromo Ketones in Drug Discovery and Medicinal Chemistry

The electrophilic nature of α-bromo ketones makes them effective "warheads" for the design of targeted covalent inhibitors. These inhibitors form a permanent covalent bond with a nucleophilic residue (e.g., cysteine, histidine, or lysine) in the active site of a target enzyme, leading to irreversible inhibition. This irreversible mode of action can offer advantages in terms of potency and duration of action.

Targeting Protein Tyrosine Phosphatases (PTPs)

Protein tyrosine phosphatases (PTPs) are a family of enzymes that play crucial roles in cellular signaling by dephosphorylating tyrosine residues on proteins. Dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making them attractive drug targets. The active site of PTPs contains a highly conserved and nucleophilic cysteine residue, which is susceptible to covalent modification by electrophiles like α-bromo ketones.

Several studies have explored haloacetyl-containing compounds, close analogs of α-bromo ketones, as covalent inhibitors of PTPs such as PTP1B and SHP1.[1]

Below is a table summarizing the kinetic parameters for the inhibition of PTP1B and SHP1 by α-haloacetyl-containing inhibitors.

InhibitorTargetK_I (μM)k_inact (min⁻¹)Reference
α-bromoacetyl inhibitor (17)SHP1430.40[1]
α-chloroacetyl inhibitor (18)SHP1--[1]
α-bromoacetyl inhibitor (17)PTP1B--[1]
α-chloroacetyl inhibitor (18)PTP1B420.57[1]

Note: The α-bromo derivative (17) was found to be 13-fold more potent than its α-chloro counterpart (18) against SHP1, highlighting the impact of the halogen on reactivity.[1]

Signaling Pathway Inhibition

Protein tyrosine phosphatases, such as PTP1B and SHP2, are critical negative regulators of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway is essential for transmitting information from extracellular chemical signals to the nucleus, resulting in DNA transcription and expression of genes involved in immunity, proliferation, differentiation, and apoptosis. By irreversibly inhibiting PTPs, α-bromo ketone-containing molecules can modulate the phosphorylation state of key components in this pathway, thereby influencing cellular responses.

G Simplified JAK/STAT Signaling Pathway and PTP Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P pSTAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene PTP PTP (e.g., PTP1B, SHP2) PTP->JAK Dephosphorylates (Inhibits signaling) PTP->STAT_P Dephosphorylates (Inhibits signaling) ABK α-Bromo Ketone Inhibitor ABK->PTP Irreversibly Inhibits G Experimental Workflow for Screening α-Bromo Ketone Covalent Inhibitors Library α-Bromo Ketone Compound Library HTS High-Throughput Screening (HTS) (Primary Assay) Library->HTS Hits Initial Hits HTS->Hits DoseResponse Dose-Response & IC₅₀ Determination Hits->DoseResponse ConfirmedHits Confirmed Hits DoseResponse->ConfirmedHits Irreversibility Confirmation of Irreversibility (e.g., Jump Dilution, Dialysis) ConfirmedHits->Irreversibility IrreversibleHits Confirmed Irreversible Hits Irreversibility->IrreversibleHits Kinetics Kinetic Characterization (k_inact/K_I) IrreversibleHits->Kinetics KineticParams Potent Irreversible Inhibitors Kinetics->KineticParams Selectivity Selectivity Profiling (Against related enzymes) KineticParams->Selectivity SelectiveHits Selective Irreversible Inhibitors Selectivity->SelectiveHits MassSpec Target Engagement Confirmation (Intact Protein MS) SelectiveHits->MassSpec Lead Lead Candidates MassSpec->Lead

References

reactivity and hazards of 2-bromopentan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Reactivity and Hazards of 2-Bromopentan-3-one

Abstract

This compound (CAS No: 815-52-1) is an α-haloketone, a class of organic compounds recognized for their synthetic versatility.[1] The presence of two adjacent electrophilic centers—the carbonyl carbon and the α-carbon bearing the bromine atom—imparts a unique and powerful reactivity profile to the molecule, making it a valuable building block in organic synthesis.[2][3] This guide provides a comprehensive overview of the reactivity, hazards, and safe handling procedures for this compound, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a distinct odor.[4] While specific experimental data for properties like boiling point and density are not consistently reported, its fundamental chemical properties are well-documented.

PropertyValueSource
CAS Number 815-52-1[5]
Molecular Formula C₅H₉BrO[5]
Molecular Weight 165.03 g/mol [5]
IUPAC Name This compound[5]
Synonyms α-Bromodiethyl ketone, Ethyl α-bromoethyl ketone[5]
SMILES CCC(=O)C(C)Br[5]
InChIKey VUDTYIUNUSPULX-UHFFFAOYSA-N[5]

Reactivity Profile

The reactivity of this compound is dominated by the electronic interplay between the carbonyl group and the adjacent bromine atom. The inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bond, rendering the α-carbon highly susceptible to nucleophilic attack.[2] This dual reactivity allows for a diverse range of chemical transformations.

Nucleophilic Substitution Reactions

The bromine atom is an excellent leaving group, facilitating SN2 reactions at the α-carbon. This allows for the introduction of a wide array of functional groups.

  • With Amines and Thiols: Strong, unhindered nucleophiles readily displace the bromide to form new carbon-nitrogen or carbon-sulfur bonds.[1]

  • Heterocycle Synthesis: α-haloketones are key precursors in the synthesis of various heterocyles, such as thiazoles (via reaction with thioamides) and pyrroles.[6]

Reactions at the Carbonyl Group

The electrophilic carbonyl carbon is a site for nucleophilic additions.

  • Reduction: The ketone can be reduced to a secondary alcohol (2-bromopentan-3-ol) using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]

  • Organometallic Addition: Grignard reagents (R-MgX) add to the carbonyl carbon to form tertiary alcohols after an acidic workup.[1]

Formation of Reactive Intermediates

This compound is a valuable precursor for generating highly reactive intermediates for cycloaddition reactions.

  • Oxyallyl Cation Generation: In the presence of a base or via reductive methods, this compound can eliminate the bromide to form a 2-oxyallyl cation in situ.[1][7] This intermediate is a powerful component in [4+3] cycloaddition reactions with 1,3-dienes to construct seven-membered ring systems, a challenging synthetic step.[1][7]

Base-Mediated Reactions

The presence of both the carbonyl and bromo groups renders the α-hydrogen acidic. This property is exploited in reactions like the Favorskii rearrangement, where a base abstracts the acidic proton, leading to a cyclopropanone intermediate that subsequently rearranges.[6]

G cluster_main Reactivity Pathways of this compound cluster_alpha α-Carbon Reactivity cluster_carbonyl Carbonyl Reactivity mol This compound nuc_sub Nucleophilic Substitution mol->nuc_sub  Nu⁻ favorskii Favorskii Rearrangement mol->favorskii  Base cyclo [4+3] Cycloaddition (via Oxyallyl Cation) mol->cyclo  Base / Reducing Agent + Diene reduction Reduction mol->reduction  NaBH₄ grignard Grignard Addition mol->grignard  R-MgX p1 p1 nuc_sub->p1 α-Substituted Ketone p2 p2 favorskii->p2 Carboxylic Acid Derivative p3 p3 cyclo->p3 Seven-Membered Ring p4 p4 reduction->p4 Bromo-alcohol p5 p5 grignard->p5 Tertiary Alcohol

Caption: Key reaction pathways available for this compound.

Experimental Protocols

Detailed experimental procedures should be developed and optimized on a case-by-case basis. The following are representative methodologies based on established chemical principles for α-haloketones.

Representative Protocol: Synthesis via α-Bromination of Pentan-3-one

The most direct route to this compound is the acid-catalyzed bromination of its parent ketone.[3][8]

  • Reaction Setup: To a solution of pentan-3-one in a suitable solvent (e.g., glacial acetic acid or diethyl ether), add a catalytic amount of a strong acid (e.g., HBr).

  • Bromination: Add a stoichiometric equivalent of elemental bromine (Br₂) dropwise to the solution at room temperature while stirring. The reaction progress can be monitored by the disappearance of the bromine color.

  • Workup: Once the reaction is complete, quench with a reducing agent solution (e.g., sodium thiosulfate) to remove any excess bromine.

  • Extraction: Dilute the mixture with water and extract the product into an organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate in vacuo. The crude product can be purified by fractional distillation under reduced pressure.

G cluster_workflow Workflow: Synthesis of this compound start Start setup Dissolve Pentan-3-one in Acetic Acid start->setup add_br2 Add Br₂ Dropwise (with Acid Catalyst) setup->add_br2 react Stir at Room Temp (Monitor Color) add_br2->react quench Quench with Sodium Thiosulfate react->quench extract Extract with Organic Solvent quench->extract purify Wash, Dry, and Concentrate extract->purify distill Purify by Distillation purify->distill end End distill->end

Caption: A typical experimental workflow for synthesizing this compound.

Representative Protocol: Nucleophilic Substitution with an Amine
  • Reaction Setup: Dissolve this compound in a polar aprotic solvent such as acetonitrile or DMF.

  • Nucleophile Addition: Add a slight excess (1.1-1.5 equivalents) of the desired amine to the solution. If the amine salt is formed, a non-nucleophilic base (e.g., diisopropylethylamine) may be required to neutralize the HBr byproduct.

  • Reaction: Stir the mixture at room temperature or with gentle heating until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Workup and Purification: Dilute the reaction mixture with water and extract the product. The crude product can then be purified using column chromatography or distillation.

Hazard Analysis and Safe Handling

This compound is a hazardous chemical that requires strict safety protocols. The primary hazards are its flammability and irritant properties.[5]

GHS Hazard Classification
Hazard ClassCategoryHazard StatementSource
Flammable Liquids3H226: Flammable liquid and vapor[5]
Skin Corrosion/Irritation2H315: Causes skin irritation[5]
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation[5]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[5]
Safe Handling and Storage
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. Use explosion-proof electrical and lighting equipment.

  • Personal Protective Equipment (PPE): Wear safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a flame-retardant lab coat.[9]

  • Handling: Keep away from heat, sparks, open flames, and other ignition sources. Ground and bond containers when transferring material to prevent static discharge. Avoid breathing vapors and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

Emergency Procedures
  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention if irritation occurs.

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]

  • Fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. Vapors may form explosive mixtures with air.

G cluster_hazards Hazard and Precaution Logic h1 Flammable Liquid (H226) p1 Keep from Heat/Sparks/ Open Flames h1->p1 p2 Use Explosion-Proof Equipment h1->p2 h2 Skin/Eye Irritant (H315, H319) p3 Wear Gloves and Eye Protection h2->p3 h3 Respiratory Irritant (H335) p4 Handle in Fume Hood h3->p4

Caption: Logical relationship between hazards and required precautions.

Conclusion

This compound is a highly reactive and synthetically useful α-haloketone. Its ability to undergo substitution at the α-carbon, addition at the carbonyl group, and participate in cycloadditions makes it a valuable tool for constructing complex molecular architectures. However, its utility is matched by its significant hazards, including flammability and its potential to cause skin, eye, and respiratory irritation. Strict adherence to safety protocols, including the use of appropriate engineering controls and personal protective equipment, is mandatory to ensure its safe handling and to mitigate risk in a research and development environment.

References

Navigating the Solubility of 2-Bromopentan-3-one in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 2-bromopentan-3-one in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted solubility based on chemical principles, provides a detailed experimental protocol for solubility determination, and presents a logical workflow for solubility assessment.

Core Principles of Solubility: this compound

This compound is a halogenated ketone. Its solubility is governed by the "like dissolves like" principle, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents. The molecule possesses a polar carbonyl group (C=O) and a polar carbon-bromine bond (C-Br), which contribute to its overall polarity. However, the pentyl hydrocarbon chain is non-polar. This amphipathic nature suggests that this compound will exhibit a range of solubilities in different organic solvents.

Predicted Qualitative Solubility of this compound

Based on its structure, the following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents.

Solvent ClassificationSolvent NamePredicted SolubilityRationale
Polar Aprotic AcetoneMiscibleThe carbonyl group in acetone can interact favorably with the carbonyl group in this compound.
Dimethyl Sulfoxide (DMSO)SolubleDMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds.
Ethyl AcetateSolubleThe ester functionality of ethyl acetate provides a polar environment suitable for dissolving halogenated ketones.
Polar Protic MethanolSolubleThe hydroxyl group of methanol can hydrogen bond with the carbonyl oxygen of this compound, and its alkyl chain has affinity for the pentyl group.
EthanolSolubleSimilar to methanol, ethanol's polarity and ability to hydrogen bond contribute to solubility.
Non-Polar HexaneSparingly SolubleThe non-polar nature of hexane will primarily interact with the pentyl chain, but the polar functional groups of this compound will limit miscibility.
TolueneSolubleThe aromatic ring of toluene can induce dipole interactions, and its overall non-polar character is compatible with the alkyl chain.
Halogenated Dichloromethane (DCM)MiscibleAs a halogenated solvent, DCM shares structural similarities and polarity with this compound, leading to high solubility.
ChloroformMiscibleSimilar to dichloromethane, chloroform is an excellent solvent for many organic compounds, including halogenated ketones.

Experimental Protocol for Qualitative Solubility Determination

The following protocol provides a standardized method for determining the qualitative solubility of a compound like this compound in a given organic solvent.

Materials:

  • This compound

  • Selected organic solvents (e.g., methanol, acetone, hexane)

  • Small test tubes (13x100 mm)

  • Test tube rack

  • Vortex mixer

  • Pipettes or droppers

  • Spatula

  • Analytical balance

Procedure:

  • Sample Preparation:

    • If this compound is a liquid, use a calibrated pipette to measure a specific volume (e.g., 0.1 mL).

    • If it is a solid, weigh approximately 10 mg of the compound.

  • Solvent Addition:

    • Add 1 mL of the selected organic solvent to a clean, dry test tube.

  • Mixing:

    • Add the pre-measured this compound to the solvent in the test tube.

    • Gently swirl the test tube to initially mix the contents.

    • For thorough mixing, use a vortex mixer for 30 seconds.

  • Observation:

    • Visually inspect the solution against a well-lit background.

    • Soluble/Miscible: The solute completely dissolves, forming a clear, homogeneous solution with no visible particles or phase separation.

    • Sparingly Soluble: A small portion of the solute dissolves, but undissolved solid or a second liquid phase remains visible. The solution may appear cloudy.

    • Insoluble: The solute does not dissolve, and remains as a distinct solid or separate liquid layer.

  • Incremental Solvent Addition (for sparingly soluble or insoluble cases):

    • If the compound is not fully soluble, add another 1 mL of the solvent and vortex again.

    • Repeat this process up to a total of 3 mL of solvent.

    • Record the volume of solvent at which the compound completely dissolves, or note if it remains insoluble after the addition of 3 mL.

  • Data Recording:

    • Record the observations for each solvent in a laboratory notebook, noting the qualitative solubility (miscible, soluble, sparingly soluble, or insoluble).

Logical Workflow for Solubility Assessment

The following diagram illustrates the decision-making process for the qualitative solubility assessment of an organic compound.

Solubility_Workflow start Start: Obtain Compound (e.g., this compound) prepare_sample Prepare Sample (10 mg solid or 0.1 mL liquid) start->prepare_sample add_solvent Add 1 mL of Organic Solvent prepare_sample->add_solvent mix Vortex for 30 seconds add_solvent->mix observe Observe for Homogeneity mix->observe soluble Record as 'Soluble'/'Miscible' observe->soluble  Homogeneous Solution check_volume Total Solvent Volume < 3 mL? observe->check_volume Not Homogeneous end End soluble->end add_more_solvent Add another 1 mL of Solvent check_volume->add_more_solvent Yes insoluble Record as 'Sparingly Soluble' or 'Insoluble' check_volume->insoluble No add_more_solvent->mix insoluble->end

Caption: Workflow for qualitative solubility determination.

Methodological & Application

Application Note: Synthesis of 2-Methylbutanoic Acid via Favorskii Rearrangement of 2-Bromopentan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Favorskii rearrangement is a base-catalyzed chemical reaction that converts α-halo ketones to carboxylic acid derivatives.[1][2][3][4] The reaction typically proceeds through a cyclopropanone intermediate, which then undergoes nucleophilic attack by a base to yield the rearranged product.[1][2][3] This application note provides a detailed experimental protocol for the Favorskii rearrangement of 2-bromopentan-3-one to synthesize 2-methylbutanoic acid. This method is valuable in organic synthesis for carbon skeleton rearrangement and ring contraction in cyclic systems.[1][3]

Reaction Scheme

The overall reaction is as follows:

This compound reacts with a base (e.g., sodium hydroxide) to yield 2-methylbutanoic acid.

Experimental Protocol

This protocol details the necessary reagents, equipment, and steps for the synthesis of 2-methylbutanoic acid from this compound.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity
This compoundC₅H₉BrO165.031.65 g (10 mmol)
Sodium HydroxideNaOH40.001.60 g (40 mmol)
Diethyl Ether(C₂H₅)₂O74.12100 mL
Hydrochloric Acid (2M)HCl36.46~20 mL
Anhydrous Sodium SulfateNa₂SO₄142.04As needed
Deionized WaterH₂O18.02100 mL

Equipment:

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: A solution of sodium hydroxide (1.60 g, 40 mmol) in 40 mL of water is prepared in a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel. The solution is cooled in an ice bath.

  • Addition of Substrate: this compound (1.65 g, 10 mmol) is dissolved in 20 mL of diethyl ether and placed in the dropping funnel. This solution is added dropwise to the stirred sodium hydroxide solution over a period of 30 minutes.

  • Reaction: After the addition is complete, the reaction mixture is removed from the ice bath and allowed to warm to room temperature. The mixture is then heated to reflux for 2 hours.

  • Workup - Extraction: The reaction mixture is cooled to room temperature. The aqueous layer is separated and washed with diethyl ether (2 x 20 mL) to remove any unreacted starting material.

  • Workup - Acidification: The aqueous layer is cooled in an ice bath and carefully acidified to a pH of approximately 2 with 2M hydrochloric acid.

  • Workup - Product Isolation: The acidified aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic extracts are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 2-methylbutanoic acid.

  • Purification (Optional): The crude product can be further purified by distillation if necessary.

Data Presentation

Table 1: Physical and Spectroscopic Data of Starting Material and Product.

CompoundStructureMolar Mass ( g/mol )AppearanceBoiling Point (°C)
This compoundthis compound165.03Colorless to yellow liquid158-160
2-Methylbutanoic Acid2-Methylbutanoic Acid102.13Colorless liquid176-177[5]

Visualizations

Experimental Workflow

Favorskii_Rearrangement_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_product Product A Prepare NaOH Solution C Dropwise Addition of Substrate A->C B Dissolve this compound in Diethyl Ether B->C D Reflux for 2 hours C->D E Cool and Separate Layers D->E F Acidify Aqueous Layer E->F G Extract with Diethyl Ether F->G H Dry and Evaporate Solvent G->H I 2-Methylbutanoic Acid H->I

Caption: Workflow for the synthesis of 2-methylbutanoic acid.

Signaling Pathway (Reaction Mechanism)

Favorskii_Mechanism A This compound B Enolate Formation (Deprotonation by OH⁻) A->B Base (OH⁻) C Intramolecular SN2 Reaction B->C D Cyclopropanone Intermediate C->D Loss of Br⁻ E Nucleophilic Attack by OH⁻ D->E Base (OH⁻) F Ring Opening E->F G Carboxylate Anion F->G H Protonation G->H H₃O⁺ I 2-Methylbutanoic Acid H->I

Caption: Mechanism of the Favorskii rearrangement.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Bromopentan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of various heterocyclic compounds utilizing 2-bromopentan-3-one as a key starting material. The unique reactivity of this α-bromoketone makes it a versatile building block for the construction of important heterocyclic scaffolds relevant to medicinal chemistry and drug development.

Synthesis of Substituted Thiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole derivatives. The reaction involves the cyclocondensation of an α-haloketone with a thioamide. In this protocol, this compound reacts with thiourea to yield 2-amino-4-ethyl-5-methylthiazole, a potentially bioactive molecule.

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve this compound and thiourea in ethanol.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data
ProductReagentsSolventReaction TimeTemperatureYield (%)
2-Amino-4-ethyl-5-methylthiazoleThis compound, ThioureaEthanol4-6 hReflux85-95

Diagram of the Hantzsch Thiazole Synthesis Workflow:

Hantzsch_Thiazole_Synthesis reagents This compound + Thiourea dissolve Dissolve in Ethanol reagents->dissolve reflux Reflux (4-6h) dissolve->reflux workup Aqueous Workup & Extraction reflux->workup purification Purification workup->purification product 2-Amino-4-ethyl-5-methylthiazole purification->product

Caption: Workflow for the Hantzsch synthesis of 2-amino-4-ethyl-5-methylthiazole.

Synthesis of Polysubstituted Pyridines

Polysubstituted pyridines are a prevalent structural motif in pharmaceuticals. A versatile method for their synthesis involves a one-pot, three-component reaction of an α-bromoketone, an enamine (or its precursors like a β-ketoester), and an ammonium salt as the nitrogen source. This approach allows for the rapid assembly of complex pyridine cores.

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Ammonium acetate (1.5 eq)

  • Ethanol (solvent)

Procedure:

  • To a solution of this compound and ethyl acetoacetate in ethanol, add ammonium acetate.

  • Heat the mixture to reflux and maintain for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting crude product by column chromatography to obtain the polysubstituted pyridine.

Quantitative Data
ProductReagentsSolventReaction TimeTemperatureYield (%)
Diethyl 2,4-dimethyl-5-ethylpyridine-3,5-dicarboxylate (representative)This compound, Ethyl acetoacetate, Ammonium acetateEthanol8-12 hReflux70-85

Diagram of the Multicomponent Pyridine Synthesis Signaling Pathway:

Pyridine_Synthesis_Pathway start This compound + Ethyl Acetoacetate + Ammonium Acetate intermediate1 Enamine Formation start->intermediate1 EtOH, Reflux intermediate2 Michael Addition intermediate1->intermediate2 intermediate3 Cyclization & Dehydration intermediate2->intermediate3 product Polysubstituted Pyridine intermediate3->product

Caption: Reaction pathway for the synthesis of polysubstituted pyridines.

Synthesis of Substituted Imidazoles

Imidazoles are another class of heterocyclic compounds with significant biological activity. They can be synthesized by the reaction of an α-haloketone with an amidine. This protocol outlines a general procedure for the synthesis of substituted imidazoles from this compound.

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Benzamidine hydrochloride (1.1 eq)

  • Sodium bicarbonate (2.2 eq)

  • Dimethylformamide (DMF) (solvent)

Procedure:

  • In a round-bottom flask, combine this compound, benzamidine hydrochloride, and sodium bicarbonate in DMF.

  • Heat the reaction mixture at 100 °C for 3-5 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Quantitative Data
ProductReagentsSolventReaction TimeTemperature (°C)Yield (%)
4-Ethyl-5-methyl-2-phenyl-1H-imidazole (representative)This compound, BenzamidineDMF3-5 h10075-90

Diagram of the Imidazole Synthesis Logical Relationship:

Imidazole_Synthesis_Logic cluster_reactants Reactants cluster_conditions Conditions ketone This compound product Substituted Imidazole ketone->product amidine Amidine amidine->product solvent Solvent (e.g., DMF) solvent->product base Base (e.g., NaHCO3) base->product heat Heat heat->product

Caption: Logical relationship of components in imidazole synthesis.

Synthesis of Substituted Pyrroles

The Paal-Knorr synthesis and related methods provide a straightforward route to substituted pyrroles. By reacting an α-haloketone with a β-dicarbonyl compound and an amine, highly functionalized pyrroles can be obtained in a one-pot procedure.

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Aniline (1.1 eq)

  • Triethylamine (1.5 eq)

  • Toluene (solvent)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound, ethyl acetoacetate, and aniline in toluene.

  • Add triethylamine to the mixture.

  • Reflux the reaction for 12-18 hours, with azeotropic removal of water.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and wash it with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data
ProductReagentsSolventReaction TimeTemperatureYield (%)
Ethyl 4-ethyl-5-methyl-1-phenyl-1H-pyrrole-2-carboxylate (representative)This compound, Ethyl acetoacetate, AnilineToluene12-18 hReflux60-75

Diagram of the Pyrrole Synthesis Experimental Workflow:

Pyrrole_Synthesis_Workflow start Mix Reactants in Toluene (this compound, Ethyl Acetoacetate, Aniline, TEA) reflux Reflux with Dean-Stark (12-18h) start->reflux workup Aqueous Workup (HCl, NaHCO3, Brine) reflux->workup purification Column Chromatography workup->purification product Substituted Pyrrole purification->product

Caption: Experimental workflow for the synthesis of substituted pyrroles.

Application of 2-Bromopentan-3-one in Medicinal Chemistry: Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 2-Bromopentan-3-one is an alpha-bromo ketone that serves as a valuable synthetic intermediate in medicinal chemistry. Its chemical structure, featuring a reactive bromine atom adjacent to a carbonyl group, makes it a versatile precursor for the construction of various heterocyclic scaffolds. These heterocyclic compounds, particularly thiazole and imidazole derivatives, are of significant interest in drug discovery due to their diverse pharmacological activities, including antimicrobial and anti-inflammatory properties. This document provides detailed application notes and protocols for the use of this compound in the synthesis of medicinally relevant molecules.

Application 1: Synthesis of 2-Amino-4-ethyl-5-methylthiazole Derivatives as Potential Antimicrobial Agents

Thiazole rings are a common feature in many antimicrobial drugs. The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of substituted thiazoles. This reaction involves the condensation of an alpha-halo ketone, such as this compound, with a thioamide or a compound containing a thioamide functional group, like thiourea. The resulting 2-amino-4-ethyl-5-methylthiazole core can be further modified to generate a library of compounds for antimicrobial screening.

Experimental Protocol: Hantzsch Thiazole Synthesis of 2-Amino-4-ethyl-5-methylthiazole

Materials:

  • This compound (1 equivalent)

  • Thiourea (1.2 equivalents)

  • Ethanol

  • Sodium bicarbonate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve thiourea (1.2 equivalents) in ethanol.

  • To this solution, add this compound (1 equivalent) dropwise while stirring at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product, 2-amino-4-ethyl-5-methylthiazole, under vacuum.

  • The crude product can be further purified by recrystallization from ethanol.

Data Presentation:

CompoundStarting MaterialReagentSolventYield (%)
2-Amino-4-ethyl-5-methylthiazoleThis compoundThioureaEthanol85-95
Biological Evaluation of Thiazole Derivatives

The synthesized thiazole derivatives can be screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi. A common method for this is the determination of the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

  • Synthesized thiazole compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (optional, for reading optical density)

  • Standard antimicrobial agents (positive controls)

  • DMSO (solvent for compounds)

Procedure:

  • Prepare a stock solution of the thiazole compound in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of concentrations.

  • Prepare an inoculum of the microbial strain at a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Add the microbial inoculum to each well containing the diluted compound.

  • Include a positive control (microbes in broth without compound) and a negative control (broth only). Also, include a standard antibiotic as a positive drug control.

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 24 hours for bacteria, 48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
2-Amino-4-ethyl-5-methylthiazole163264
Derivative 181632
Derivative 24816
Ciprofloxacin (Control)10.5N/A
Fluconazole (Control)N/AN/A8

Note: The data presented in the table is hypothetical and for illustrative purposes only.

Application 2: Synthesis of Substituted Imidazoles as Potential Anti-inflammatory Agents

Imidazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory effects. This compound can be used in the synthesis of lophine-type (2,4,5-trisubstituted) imidazoles through a multi-component reaction.

Experimental Protocol: Synthesis of a 2,4,5-Trisubstituted Imidazole

Materials:

  • This compound (1 equivalent)

  • Aromatic aldehyde (e.g., benzaldehyde) (1 equivalent)

  • Ammonium acetate (excess)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 equivalent), this compound (1 equivalent), and a large excess of ammonium acetate.

  • Add glacial acetic acid to serve as the solvent and catalyst.

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • The crude imidazole derivative will precipitate. Collect the solid by filtration.

  • Wash the solid with water to remove excess ammonium acetate and acetic acid.

  • Dry the product. Recrystallization from a suitable solvent like ethanol or methanol can be performed for further purification.

Data Presentation:

ProductAldehydeα-Bromo KetoneYield (%)
2-Phenyl-4-ethyl-5-methyl-1H-imidazoleBenzaldehydeThis compound70-80
Biological Evaluation: Inhibition of Cyclooxygenase (COX) Enzymes

Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. The synthesized imidazole derivatives can be tested for their ability to inhibit COX-1 and COX-2.

Experimental Protocol: COX Inhibition Assay

Materials:

  • Synthesized imidazole compounds

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe for prostaglandin detection

  • 96-well plates

  • Plate reader

  • Standard COX inhibitors (e.g., indomethacin, celecoxib)

Procedure:

  • Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the COX enzyme, the test compound at various concentrations, and the detection probe.

  • Pre-incubate the mixture to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specific time at 37°C.

  • Stop the reaction and measure the signal (color or fluorescence) using a plate reader. The signal is proportional to the amount of prostaglandin produced.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Imidazole Derivative 115.21.88.4
Imidazole Derivative 225.50.928.3
Indomethacin (Control)0.11.50.07
Celecoxib (Control)150.05300

Note: The data presented in the table is hypothetical and for illustrative purposes only.

Mandatory Visualizations

Hantzsch_Thiazole_Synthesis A This compound C Intermediate A->C B Thiourea B->C D 2-Amino-4-ethyl-5-methylthiazole C->D Cyclization & Dehydration

Caption: Hantzsch synthesis of a 2-aminothiazole derivative.

Imidazole_Synthesis A This compound D Condensation A->D B Aromatic Aldehyde B->D C Ammonium Acetate C->D E 2,4,5-Trisubstituted Imidazole D->E

Caption: Synthesis of a trisubstituted imidazole.

COX_Inhibition_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation PGs->Inflammation Imidazole Imidazole Derivative (Inhibitor) Imidazole->COX

Caption: Inhibition of the prostaglandin synthesis pathway.

Application Notes and Protocols for the Detection of 2-Bromopentan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical detection of 2-bromopentan-3-one, a halogenated ketone of interest in synthetic chemistry and drug development. The following methods cover chromatographic and spectroscopic techniques for the identification and quantification of this compound.

Introduction

This compound (C₅H₉BrO) is an α-haloketone, a class of compounds known for their utility as synthetic intermediates. The presence of a bromine atom adjacent to the carbonyl group imparts unique reactivity, making these compounds valuable in various chemical transformations. Accurate and reliable analytical methods are crucial for monitoring its presence in reaction mixtures, assessing purity, and conducting metabolic or stability studies. This document outlines protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Techniques

A summary of the primary analytical techniques for the detection of this compound is presented below.

Technique Principle Primary Use Sample Preparation
GC-MS Separation by boiling point and polarity, followed by mass-based identification.Identification and QuantificationDirect injection of diluted sample in a volatile solvent.
HPLC-UV Separation by polarity using a liquid mobile phase, with detection by UV absorbance.QuantificationDerivatization with 2,4-dinitrophenylhydrazine (DNPH) for enhanced UV detection.
NMR Provides structural information based on the magnetic properties of atomic nuclei.Structural Confirmation and Purity AssessmentDissolution in a deuterated solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Given the likely volatility of this compound, direct analysis without derivatization is the preferred method.

Experimental Protocol

Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Prepare a stock solution of approximately 1 mg/mL.

  • Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • If the sample matrix is complex (e.g., biological fluids, environmental samples), a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interferences.

  • Transfer the final solutions to 2 mL glass autosampler vials for analysis.

Instrumentation and Conditions:

Parameter Condition
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B GC/MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
Injector Temperature 250 °C
Injection Volume 1 µL (splitless mode)
Oven Program Initial temperature 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-300
Data Presentation
Analyte Retention Time (min) Key Mass Fragments (m/z) LOD (µg/mL) LOQ (µg/mL)
This compoundTo be determinedExpected fragments: 164/166 (M+), 135/137, 107, 57, 29To be determinedTo be determined

Note: The retention time and mass fragments are predictive and need to be confirmed by running a standard. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in characteristic M+ and M+2 peaks for bromine-containing fragments.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Dissolution Dissolve in Dichloromethane Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution Vial Transfer to GC Vial Dilution->Vial Injection Injection Vial->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection MS Detection Ionization->Detection Chromatogram Chromatogram Detection->Chromatogram MassSpectrum Mass Spectrum Chromatogram->MassSpectrum Quantification Quantification MassSpectrum->Quantification

GC-MS workflow for this compound analysis.

High-Performance Liquid Chromatography (HPLC-UV)

For non-volatile samples or when GC is not available, HPLC is a suitable alternative. Ketones often have poor chromophores, leading to low sensitivity with UV detection. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) creates a hydrazone derivative that strongly absorbs UV light, significantly improving detection limits.

Experimental Protocol

Derivatization:

  • Prepare a stock solution of the sample in acetonitrile.

  • To 1 mL of the sample solution, add 1 mL of a saturated solution of DNPH in acetonitrile containing 1% (v/v) phosphoric acid.

  • Vortex the mixture and allow it to react at room temperature for 1 hour.

  • The resulting solution containing the this compound-DNPH derivative is then ready for HPLC analysis.

Instrumentation and Conditions:

Parameter Condition
HPLC System Agilent 1260 Infinity II LC System or equivalent
Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile:Water (65:35 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection Wavelength 360 nm
Data Presentation
Analyte Retention Time (min) LOD (µg/mL) LOQ (µg/mL)
This compound-DNPHTo be determinedTo be determinedTo be determined

Note: Retention time and detection limits need to be experimentally determined.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample in Acetonitrile Derivatization Add DNPH Reagent Sample->Derivatization Reaction React for 1 hr Derivatization->Reaction HPLC_Sample DNPH Derivative Reaction->HPLC_Sample Injection Injection HPLC_Sample->Injection Separation RP-HPLC Separation Injection->Separation Detection UV Detection (360 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

HPLC-UV workflow for this compound analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be used for the complete characterization of this compound.

Experimental Protocol

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Conditions:

Parameter Condition
Spectrometer Bruker Avance III 400 MHz or equivalent
Nuclei ¹H and ¹³C
Solvent CDCl₃
Temperature 298 K
¹H NMR Parameters 16 scans, 30° pulse, 2s relaxation delay
¹³C NMR Parameters 1024 scans, 30° pulse, 2s relaxation delay
Data Presentation (Predicted)

Predicted ¹H NMR (400 MHz, CDCl₃):

  • δ 4.4-4.6 (q, 1H): CH group adjacent to bromine and carbonyl.

  • δ 2.6-2.8 (q, 2H): CH₂ group of the ethyl moiety.

  • δ 1.7-1.9 (d, 3H): CH₃ group adjacent to the CHBr.

  • δ 1.0-1.2 (t, 3H): CH₃ group of the ethyl moiety.

Predicted ¹³C NMR (100 MHz, CDCl₃):

  • δ 200-210: Carbonyl carbon (C=O).

  • δ 45-55: CH-Br carbon.

  • δ 30-40: CH₂ carbon.

  • δ 15-25: CH₃ carbon adjacent to CHBr.

  • δ 5-15: CH₃ carbon of the ethyl group.

Logical Relationship Diagram

NMR_Logic cluster_structure Molecular Structure of this compound Structure CH3-CH(Br)-C(=O)-CH2-CH3 H_NMR ¹H NMR Spectrum Structure->H_NMR C_NMR ¹³C NMR Spectrum Structure->C_NMR Proton_Env Proton Environments (Chemical Shift, Multiplicity, Integration) H_NMR->Proton_Env Carbon_Env Carbon Environments (Chemical Shift) C_NMR->Carbon_Env

Relationship between molecular structure and NMR data.

Application Note: High-Purity Isolation of 2-Bromopentan-3-one via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromopentan-3-one is a valuable intermediate in organic synthesis, often used in the construction of more complex molecular architectures. As an α-bromo ketone, it is reactive and susceptible to degradation, and its synthesis can yield impurities such as the starting material (pentan-3-one) and over-brominated byproducts (e.g., 2,2-dibromopentan-3-one). Therefore, a robust purification method is critical to obtaining high-purity material for subsequent reactions. This application note details a protocol for the purification of this compound using silica gel flash column chromatography, a widely adopted technique for the efficient separation of small organic molecules.

Principle of Separation

Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[1] In this normal-phase application, silica gel, a polar adsorbent, serves as the stationary phase. A non-polar mobile phase (eluent), typically a mixture of hexane and ethyl acetate, is used to carry the sample through the column. Compounds with higher polarity will have a stronger affinity for the polar silica gel and will thus elute more slowly. Less polar compounds will spend more time in the mobile phase and elute more quickly.[2] The polarity of α-bromo ketones is primarily influenced by the carbonyl group, with the bromine atom having a smaller effect. The expected elution order from least polar to most polar is: pentan-3-one (starting material), this compound (product), and 2,2-dibromopentan-3-one (byproduct).

Experimental Protocol

This protocol provides a comprehensive procedure for the purification of this compound.

1. Materials and Equipment

  • Chemicals:

    • Crude this compound

    • Silica gel (230-400 mesh for flash chromatography)

    • Hexane (HPLC grade)

    • Ethyl acetate (HPLC grade)

    • Dichloromethane (for sample loading)

    • Potassium permanganate stain or p-anisaldehyde stain (for TLC visualization)

  • Equipment:

    • Glass chromatography column

    • TLC plates (silica gel coated)

    • TLC developing chamber

    • UV lamp (254 nm)

    • Capillary tubes for spotting

    • Collection tubes/flasks

    • Rotary evaporator

    • Standard laboratory glassware (beakers, flasks, graduated cylinders)

2. Thin-Layer Chromatography (TLC) Analysis for Solvent System Optimization

Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. The goal is to achieve good separation between the desired product and any impurities, with the product having an Rf value between 0.2 and 0.4.

  • Prepare several eluent mixtures of hexane and ethyl acetate with varying ratios (e.g., 95:5, 90:10, 85:15).

  • Dissolve a small amount of the crude reaction mixture in a minimal volume of a volatile solvent like dichloromethane.

  • Using a capillary tube, spot the dissolved crude mixture onto a TLC plate.

  • Develop the TLC plates in separate chambers, each containing one of the prepared eluent mixtures.

  • After the solvent front has reached near the top of the plate, remove the plate and mark the solvent front.

  • Visualize the spots under a UV lamp and/or by staining.

  • Calculate the Rf value for each spot in each solvent system. Select the solvent system that provides the best separation and an Rf of ~0.3 for the product spot. A starting point of 90:10 hexane:ethyl acetate is recommended.

3. Column Preparation (Slurry Method)

  • Securely clamp a glass chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

  • Add a thin layer of sand (approx. 1 cm) on top of the cotton plug.

  • In a separate beaker, prepare a slurry of silica gel in the chosen eluent (e.g., 90:10 hexane:ethyl acetate). Use approximately 30-50 g of silica gel for every 1 g of crude material.

  • Pour the slurry into the column. Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.

  • Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously add more slurry until the desired column height is reached. Never let the solvent level drop below the top of the silica gel.

  • Once the silica has settled, add a final layer of sand (approx. 1 cm) to the top of the silica bed to prevent disturbance during sample and eluent addition.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

4. Sample Loading

  • Dissolve the crude this compound (e.g., 1 g) in a minimal amount of dichloromethane (1-2 mL).

  • Carefully apply the sample solution evenly to the top of the silica gel bed using a pipette.

  • Open the stopcock and allow the sample to adsorb onto the silica, draining the solvent until the liquid level is again at the top of the sand.

  • Carefully add a small amount of the eluent to wash the sides of the column and ensure all the sample is on the silica bed. Drain to the top of the sand.

5. Elution and Fraction Collection

  • Carefully fill the column with the chosen eluent.

  • Begin eluting the column by opening the stopcock, collecting the eluent in fractions (e.g., 10-20 mL per fraction in test tubes). Apply gentle air pressure to the top of the column (flash chromatography) to achieve a steady flow rate.

  • Monitor the separation by collecting fractions and analyzing them by TLC. Spot every few fractions on a TLC plate to track the elution of the compounds.

6. Product Isolation

  • Once the TLC analysis indicates which fractions contain the pure this compound, combine these fractions.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

  • Confirm the purity of the final product by analytical techniques such as NMR, GC-MS, or HPLC.

Data Presentation

The following table summarizes the expected chromatographic data for the purification of this compound. These values are illustrative and may vary based on specific experimental conditions.

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) 90:10 Hexane:Ethyl Acetate (v/v)
Compound Expected Rf Value
Pentan-3-one~0.45
This compound~0.30
2,2-Dibromopentan-3-one~0.20
Column Loading ~1 g crude material per 40 g silica gel
Purity (Post-Column) >95% (as determined by GC or NMR)

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the purification protocol.

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation tlc TLC Solvent System Optimization (e.g., 90:10 Hexane:EtOAc) column_prep Column Packing (Silica Gel Slurry) tlc->column_prep load Sample Loading onto Column column_prep->load sample_prep Sample Preparation (Dissolve in minimal DCM) sample_prep->load elute Elution & Fraction Collection load->elute frac_analysis TLC Analysis of Fractions elute->frac_analysis Collect Fractions combine Combine Pure Fractions frac_analysis->combine isolate Solvent Removal (Rotary Evaporation) combine->isolate final_analysis Final Purity Analysis (NMR, GC-MS) isolate->final_analysis end_product End: Pure this compound final_analysis->end_product start Start: Crude this compound start->tlc

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Derivatization of Amino Acids with 2-Bromopentan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The derivatization of amino acids is a critical step in their analysis, enhancing their volatility for gas chromatography (GC) or improving their detection in high-performance liquid chromatography (HPLC) and mass spectrometry (MS). While several derivatization reagents are commercially available, the exploration of novel reagents can offer unique advantages in terms of selectivity, reactivity, and the stability of the resulting derivatives.

This document provides a detailed, theoretical framework for the derivatization of amino acids using 2-bromopentan-3-one. As a bifunctional reagent containing both a ketone group and a reactive bromine atom, this compound presents an interesting candidate for creating stable, readily analyzable amino acid derivatives. The proposed reaction involves the nucleophilic substitution of the bromine atom by the primary or secondary amine group of the amino acid, forming a stable N-alkylated derivative. This hypothetical protocol is based on established principles of amino acid derivatization.

Proposed Reaction Mechanism

The derivatization reaction is predicated on the nucleophilic attack of the amino group of an amino acid on the carbon atom bearing the bromine in this compound. This results in the formation of a secondary or tertiary amine, respectively, and the release of a bromide ion.

Caption: Proposed reaction of an amino acid with this compound.

Experimental Workflow

The following diagram outlines the proposed experimental workflow for the derivatization and subsequent analysis of amino acids using this compound.

Experimental_Workflow A Sample Preparation (e.g., Protein Hydrolysis) B Derivatization Reaction (Amino Acid + this compound) A->B C Reaction Quenching & Sample Cleanup B->C D LC-MS/MS Analysis C->D E Data Acquisition & Processing D->E

Caption: Workflow for amino acid derivatization and analysis.

Detailed Experimental Protocol

Materials:

  • Amino acid standards or hydrolyzed protein sample

  • This compound

  • Borate buffer (0.1 M, pH 9.0)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Deionized water (18.2 MΩ·cm)

  • Quenching solution (e.g., 1% formic acid in water)

  • Solid Phase Extraction (SPE) cartridges (for sample cleanup, optional)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of each amino acid standard in deionized water.

    • For protein samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) and neutralize the hydrolysate.

    • Dilute the sample or standard to a final concentration of 100 µM with deionized water.

  • Derivatization Reaction:

    • To 100 µL of the diluted amino acid solution, add 200 µL of 0.1 M borate buffer (pH 9.0).

    • Add 50 µL of a 10 mg/mL solution of this compound in acetonitrile.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction mixture at 60°C for 30 minutes in a heating block.

  • Reaction Quenching and Sample Cleanup:

    • After incubation, cool the reaction vial to room temperature.

    • Add 50 µL of 1% formic acid to quench the reaction.

    • For complex samples, a solid-phase extraction (SPE) cleanup step may be necessary to remove excess reagent and other interfering substances.

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

  • LC-MS/MS Analysis:

    • Inject 5 µL of the derivatized sample into the LC-MS/MS system.

    • LC Conditions (Example):

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: 5-95% B over 15 minutes

      • Flow Rate: 0.3 mL/min

      • Column Temperature: 40°C

    • MS Conditions (Example):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan for identification.

Quantitative Data Summary

The following table presents hypothetical quantitative data for a selection of amino acids derivatized with this compound. The m/z values are calculated based on the proposed reaction mechanism. Retention times are estimated based on the expected increase in hydrophobicity.

Amino AcidAbbreviationMolecular Weight ( g/mol )Derivatized MW ( g/mol )[M+H]⁺ (m/z)Estimated Retention Time (min)
GlycineGly75.07173.20174.215.2
AlanineAla89.09187.23188.246.8
ValineVal117.15215.28216.298.5
LeucineLeu131.17229.31230.329.7
ProlinePro115.13213.26214.277.9
PhenylalaninePhe165.19263.32264.3311.2

Applications in Drug Development and Research

  • Pharmacokinetic Studies: The derivatization of drug candidates containing amino acid moieties can improve their detection sensitivity in biological matrices, aiding in pharmacokinetic and metabolism studies.

  • Proteomics and Biomarker Discovery: This method could potentially be used for the relative or absolute quantification of amino acids in complex biological samples, which is crucial for biomarker discovery and understanding disease states.

  • Quality Control of Peptide-Based Therapeutics: Derivatization can be employed to analyze the amino acid composition of peptide drugs, ensuring their quality and purity.

Disclaimer: The protocols and data presented in this document are hypothetical and based on established chemical principles. Experimental validation is required to confirm the feasibility and optimize the conditions for the derivatization of amino acids with this compound.

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Bromopentan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the laboratory-scale synthesis of 2-bromopentan-3-one, a valuable α-haloketone intermediate in organic synthesis. The primary method described is the acid-catalyzed α-bromination of pentan-3-one using molecular bromine. This document includes a comprehensive experimental protocol, a summary of reactants and products, and a visual representation of the experimental workflow to ensure clarity and reproducibility for researchers in organic chemistry and drug development.

Introduction

This compound is a member of the α-haloketone class of compounds, characterized by a halogen atom positioned on the carbon atom adjacent to a carbonyl group.[1] This structural arrangement imparts unique reactivity, making α-haloketones versatile building blocks in the synthesis of more complex molecules, including various heterocyclic compounds that are of interest in medicinal chemistry.[1][2] The most direct and common method for synthesizing α-bromoketones is the acid-catalyzed bromination of an enolizable ketone.[2][3] This protocol details the synthesis of this compound from pentan-3-one.

Reaction Principle

The synthesis proceeds via the acid-catalyzed bromination of pentan-3-one. The acid catalyst facilitates the tautomerization of the ketone to its enol form. The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic bromine (Br₂). A subsequent deprotonation of the carbonyl oxygen yields the final product, this compound, and hydrogen bromide (HBr) as a byproduct.[3]

Reaction:

Pentan-3-one + Br₂ --(Acid Catalyst)--> this compound + HBr

Experimental Protocol

This protocol is adapted from general procedures for the α-bromination of ketones.[3][4]

3.1. Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
Pentan-3-oneC₅H₁₀O86.138.61 g (0.1 mol)Starting ketone
Glacial Acetic AcidCH₃COOH60.0550 mLSolvent and acid catalyst
BromineBr₂159.8116.0 g (5.1 mL, 0.1 mol)Brominating agent
Diethyl Ether(C₂H₅)₂O74.12~200 mLFor extraction
Saturated NaHCO₃ soln.NaHCO₃84.01~100 mLFor neutralization
Saturated NaCl soln.NaCl58.44~50 mLFor washing
Anhydrous MgSO₄MgSO₄120.37~10 gDrying agent

3.2. Equipment

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a gas trap (e.g., connected to a scrubber with sodium thiosulfate solution)

  • Heating mantle or oil bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

3.3. Procedure

  • Reaction Setup: Assemble the three-neck flask with the magnetic stirrer, dropping funnel, and reflux condenser. Ensure the setup is in a well-ventilated fume hood.

  • Initial Mixture: To the flask, add pentan-3-one (8.61 g, 0.1 mol) and glacial acetic acid (50 mL). Begin stirring the mixture.

  • Addition of Bromine: In the dropping funnel, place bromine (16.0 g, 0.1 mol). Add the bromine dropwise to the stirred ketone solution. The characteristic red-brown color of bromine should disappear as it reacts. The rate of addition should be controlled to prevent a rapid buildup of HBr gas. The reaction is exothermic, and external cooling with a water bath may be necessary to maintain a stable temperature.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours, or until the bromine color has completely faded, indicating the consumption of the starting material.

  • Work-up - Quenching: Slowly pour the reaction mixture into approximately 200 mL of cold water in a large beaker.

  • Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases (to neutralize the acetic acid and HBr), followed by a wash with saturated sodium chloride (brine) solution.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification (Optional): The crude this compound can be purified further by vacuum distillation if required.

Data Presentation

Table 1: Physical and Chemical Properties

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)CAS Number
Pentan-3-oneC₅H₁₀O86.1310296-22-0
This compoundC₅H₉BrO165.03Not specified, likely higher than starting material815-52-1[5][6]

Table 2: Expected Yield

ProductTheoretical Yield (g)Typical Reported Yields for α-bromination
This compound16.5 g70-85%

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow A 1. Reaction Setup Pentan-3-one + Acetic Acid in Flask B 2. Dropwise Addition of Bromine (Control Temperature) A->B Start Reaction C 3. Reaction Stirring (Room Temperature, 1-2h) B->C Continue Reaction D 4. Quenching (Pour into Cold Water) C->D Work-up E 5. Extraction (Diethyl Ether) D->E F 6. Washing (NaHCO3 then Brine) E->F G 7. Drying (Anhydrous MgSO4) F->G H 8. Solvent Removal (Rotary Evaporation) G->H I 9. Purification (Optional) (Vacuum Distillation) H->I J Final Product This compound H->J I->J

Caption: Workflow for the synthesis and purification of this compound.

Safety Precautions

  • Bromine (Br₂): Highly corrosive, toxic, and causes severe burns. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Glacial Acetic Acid: Corrosive. Avoid contact with skin and eyes.

  • Hydrogen Bromide (HBr): A corrosive gas is generated as a byproduct. The reaction should be performed in a fume hood, and a gas trap is recommended.

  • Diethyl Ether: Highly flammable. Ensure there are no ignition sources nearby during extraction.

Characterization

The final product can be characterized using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.

  • Infrared (IR) Spectroscopy: To identify the carbonyl (C=O) stretching frequency.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Conclusion

This protocol provides a reliable and straightforward method for the laboratory-scale synthesis of this compound. By following these detailed steps, researchers can effectively produce this important synthetic intermediate for further applications in organic chemistry and drug discovery. Adherence to the safety precautions is crucial due to the hazardous nature of the reagents involved.

References

Application Notes and Protocols for the Safe Handling and Disposal of 2-Bromopentan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and disposal of 2-bromopentan-3-one (CAS No. 815-52-1). It is intended to provide comprehensive safety information to minimize risks during its use in research and development.

Hazard Identification and Physical Properties

This compound is an α-bromoketone, a class of compounds recognized for their unique reactivity in chemical synthesis.[1] However, this reactivity also necessitates stringent safety precautions. The primary hazards associated with this compound are its flammability and its irritant properties.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C5H9BrO[2]
Molecular Weight 165.03 g/mol [2]
CAS Number 815-52-1[2]
Appearance Data not available
Boiling Point Data not available[3]
Flash Point Data not available
Vapor Pressure Data not available
Specific Gravity Data not available
Solubility Data not available

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryPictogramSignal WordHazard Statement
Flammable liquids3🔥WarningH226: Flammable liquid and vapor[2]
Skin corrosion/irritation2WarningH315: Causes skin irritation[2]
Serious eye damage/eye irritation2AWarningH319: Causes serious eye irritation[2]
Specific target organ toxicity, single exposure; Respiratory tract irritation3WarningH335: May cause respiratory irritation[2]

Experimental Protocols

Protocol for Safe Handling

This protocol outlines the essential steps for the safe handling of this compound in a laboratory setting.

2.1.1 Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles that meet approved standards.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves prior to use.

  • Skin and Body Protection: Wear a flame-retardant lab coat and closed-toe shoes. Ensure skin is not exposed.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, use a certified respirator.

2.1.2 Engineering Controls

  • All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[4]

2.1.3 Handling Procedures

  • Before use, ensure you have read and understood the Safety Data Sheet (SDS).

  • Keep the container tightly closed when not in use.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of vapor or mist.

  • Use non-sparking tools and take precautionary measures against static discharge.

  • Keep away from heat, sparks, open flames, and hot surfaces. – No smoking.

Protocol for Disposal of this compound Waste

As a halogenated organic compound, this compound waste must be disposed of as hazardous waste.

  • Segregation: Collect waste containing this compound in a dedicated, properly labeled, and sealed container for halogenated organic waste. Do not mix with non-halogenated waste.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste: Halogenated Organic Liquid" and should list this compound as a component.

  • Storage: Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office. Do not dispose of down the drain.

Emergency Protocol for Spills

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

  • Evacuation: Immediately evacuate all personnel from the affected area.

  • Ventilation: Ensure the area is well-ventilated, if safe to do so.

  • Containment: For small spills, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials.

  • Cleanup:

    • Wear the appropriate PPE as described in section 2.1.1.

    • Carefully collect the absorbent material and place it into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS office.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team immediately.

Visual Workflow and Pathway Diagrams

The following diagrams illustrate the key workflows for handling and disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling start Obtain this compound ppe Don Appropriate PPE start->ppe hood Work in Fume Hood ppe->hood transfer Transfer/Weigh Reagent hood->transfer reaction Perform Reaction transfer->reaction decontaminate Decontaminate Glassware reaction->decontaminate waste Segregate Halogenated Waste decontaminate->waste end Store Waste for Pickup waste->end DisposalWorkflow cluster_collection Waste Collection cluster_labeling Labeling and Storage cluster_disposal Final Disposal start Generate Halogenated Waste container Use Designated Container start->container label_waste Label Container Clearly container->label_waste store_waste Store in Satellite Area label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end Waste Removed by EHS contact_ehs->end SpillResponse spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don PPE evacuate->ppe contain Contain Spill with Absorbent ppe->contain cleanup Collect Contaminated Material contain->cleanup dispose Dispose as Hazardous Waste cleanup->dispose report Report to EHS dispose->report

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromopentan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-bromopentan-3-one synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Low Yield of this compound

  • Question: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors. Firstly, incomplete conversion of the starting material, pentan-3-one, is a common issue. Ensure you are using at least a stoichiometric equivalent of the brominating agent. Secondly, the formation of side products, particularly dibrominated species, can significantly reduce the yield of the desired monobrominated product. Finally, suboptimal reaction conditions, such as incorrect temperature or reaction time, can lead to lower yields. Consider the following troubleshooting steps:

    • Optimize Reaction Conditions: Experiment with reaction temperature and time. For bromination with Br2 in acetic acid, maintaining a moderate temperature (e.g., room temperature to 40°C) and monitoring the reaction progress by techniques like TLC or GC-MS can help determine the optimal reaction time to maximize the formation of the monobrominated product while minimizing side reactions.

    • Choice of Brominating Agent: The choice of brominating agent can have a significant impact on the yield. While traditional methods often use elemental bromine (Br2), alternative reagents like N-bromosuccinimide (NBS) or a hydrogen peroxide/hydrobromic acid (H2O2/HBr) system can offer higher yields and improved selectivity.[1][2] The H2O2/HBr system is considered a greener alternative.

    • Control Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of the brominating agent can drive the reaction to completion, but a large excess will favor the formation of polybrominated byproducts.

Issue 2: Formation of Impurities, Including Dibrominated Products

  • Question: My final product is contaminated with significant amounts of impurities, which I suspect are dibrominated ketones. How can I minimize their formation?

  • Answer: The formation of dibrominated and other polybrominated byproducts is a frequent challenge in the synthesis of this compound, especially under basic conditions. Here's how to address this:

    • Acidic Conditions: Perform the bromination under acidic conditions (e.g., using acetic acid as a solvent or catalyst). Acid catalysis favors the formation of the enol at the more substituted alpha-carbon, leading to the desired 2-bromo isomer.[3] It also helps to suppress the rate of the second bromination, as the first bromine atom is electron-withdrawing and deactivates the enol for further reaction.

    • Slow Addition of Brominating Agent: Add the brominating agent (e.g., Br2) dropwise to the reaction mixture. This helps to maintain a low concentration of the brominating agent at any given time, which disfavors polybromination.

    • Alternative Brominating Agents: Consider using N-bromosuccinimide (NBS). NBS is a milder brominating agent and can offer better control and selectivity, reducing the formation of over-brominated products.

    • Purification: If dibrominated byproducts are still formed, they can often be separated from the desired monobrominated product by column chromatography or fractional distillation. However, optimizing the reaction to minimize their formation is the preferred approach.

Issue 3: Poor Regioselectivity - Formation of 1-Bromo-3-pentanone

  • Question: I am observing the formation of the undesired isomer, 1-bromo-3-pentanone, in my product mixture. How can I improve the regioselectivity of the reaction to favor this compound?

  • Answer: The regioselectivity of the bromination of pentan-3-one is crucial for obtaining a high yield of the desired product.

    • Acid Catalysis: As mentioned previously, carrying out the reaction under acidic conditions is key. The acid catalyzes the formation of the enol intermediate. For unsymmetrical ketones like pentan-3-one, the more substituted enol is thermodynamically more stable. The reaction of this more stable enol with the brominating agent leads preferentially to the formation of the more substituted alpha-bromo ketone, which in this case is this compound.

Frequently Asked Questions (FAQs)

  • Q1: What is the role of the acid catalyst in the bromination of pentan-3-one?

    • A1: The acid catalyst, typically acetic acid or a mineral acid like HBr, plays a crucial role in promoting the formation of the enol tautomer of pentan-3-one. The enol is the nucleophilic species that attacks the electrophilic bromine. By facilitating enol formation, the acid accelerates the rate of the bromination reaction.

  • Q2: Can I use basic conditions for the synthesis of this compound?

    • A2: While alpha-bromination of ketones can occur under basic conditions, it is generally not recommended for the synthesis of monobrominated products like this compound. Basic conditions promote the formation of the enolate ion. The introduction of a bromine atom increases the acidity of the remaining alpha-hydrogens, making the monobrominated product more acidic than the starting ketone. This leads to rapid subsequent brominations, resulting in a mixture of polybrominated products and making it difficult to isolate the desired monobrominated ketone in good yield.

  • Q3: What are the advantages of using N-bromosuccinimide (NBS) over elemental bromine (Br2)?

    • A3: NBS offers several advantages over Br2. It is a solid and is therefore easier and safer to handle than liquid bromine. Reactions with NBS are often cleaner, with fewer side products. NBS can provide better selectivity for monobromination, especially when used in stoichiometric amounts.

  • Q4: How can I monitor the progress of the reaction?

    • A4: The progress of the reaction can be monitored using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting material (pentan-3-one) and the appearance of the product (this compound) and any byproducts. This allows you to determine the optimal reaction time to maximize the yield of the desired product.

  • Q5: What is a suitable work-up procedure for the synthesis of this compound?

    • A5: A typical work-up procedure involves quenching the reaction by adding a reducing agent, such as a solution of sodium bisulfite or sodium thiosulfate, to destroy any unreacted bromine. The mixture is then typically diluted with water and extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is then washed with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine. After drying the organic layer over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), the solvent is removed under reduced pressure to yield the crude product, which can then be purified.

Data Presentation

Table 1: Comparison of Different Bromination Methods for the Synthesis of α-Bromoketones

Brominating Agent SystemSubstrateCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
H2O2/HBrSecondary AlcoholsAcetonitrile65-700.6-10up to 91[1]
H2O2/HBrKetonesWaterRoom Temp8-24~90 (for similar ketone)[2]
NBSBenzyl,phenylketonep-TSA/DCMReflux4Incomplete conversion[4]
Br2KetonesAcetic AcidNot specifiedNot specifiedGood[3]

Experimental Protocols

Protocol 1: Synthesis of this compound using Bromine in Acetic Acid (General Procedure)

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reactant Addition: Charge the flask with pentan-3-one and glacial acetic acid.

  • Bromination: While stirring the solution, add a solution of bromine in glacial acetic acid dropwise from the dropping funnel at a rate that maintains the reaction temperature at or below 40°C. The disappearance of the bromine color indicates its consumption.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and slowly pour it into ice-cold water. Decolorize any excess bromine by adding a few drops of a saturated sodium bisulfite solution.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether).

  • Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of α-Bromoketones using N-Bromosuccinimide (NBS) (General Procedure)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ketone (e.g., pentan-3-one) in a suitable solvent such as dichloromethane (DCM) or carbon tetrachloride.

  • Reagent Addition: Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN) or an acid catalyst (e.g., p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture and filter off the succinimide byproduct.

  • Washing: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography or distillation.

Mandatory Visualization

TroubleshootingYield start Low Yield of this compound cause1 Incomplete Conversion start->cause1 cause2 Side Product Formation (e.g., Dibromination) start->cause2 cause3 Suboptimal Conditions start->cause3 solution1a Increase Stoichiometry of Brominating Agent cause1->solution1a solution2a Use Acidic Conditions cause2->solution2a solution2b Slow Addition of Brominating Agent cause2->solution2b solution2c Use NBS as Brominating Agent cause2->solution2c solution3a Optimize Temperature and Reaction Time cause3->solution3a

Caption: Troubleshooting workflow for low yield in this compound synthesis.

SynthesisPathway start Pentan-3-one enol Enol Intermediate (more substituted) start->enol Acid Catalyst (e.g., H+) product This compound enol->product Brominating Agent (Br2, NBS, etc.)

Caption: Acid-catalyzed synthesis pathway of this compound.

References

common side products in the bromination of 3-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bromination of 3-pentanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during this common synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the expected products from the bromination of 3-pentanone?

The bromination of 3-pentanone primarily yields alpha-halogenated ketones. The main products are 2-bromo-3-pentanone (the monobrominated product) and 2,4-dibromo-3-pentanone (the dibrominated product). Under certain conditions, further polybrominated species can also be formed.

Q2: How do the reaction conditions (acidic vs. basic) influence the product distribution?

The choice between acidic and basic conditions is critical in determining the outcome of the bromination of 3-pentanone.

  • Acid-Catalyzed Bromination : This method generally favors the formation of the monobrominated product, 2-bromo-3-pentanone. The reaction proceeds through an enol intermediate, and the introduction of the first bromine atom deactivates the ketone towards further electrophilic attack, slowing down subsequent bromination steps.[1][2][3][4][5]

  • Base-Promoted Bromination : In the presence of a base, the reaction proceeds via an enolate intermediate. The electron-withdrawing nature of the bromine atom in the monobrominated product makes the remaining alpha-hydrogens more acidic. This accelerates subsequent deprotonation and bromination, leading to the rapid formation of polybrominated products, predominantly 2,4-dibromo-3-pentanone. It is often difficult to stop the reaction at the monobromination stage under basic conditions.[1][6]

Q3: Why doesn't 3-pentanone undergo the haloform reaction?

The haloform reaction is characteristic of methyl ketones or compounds that can be oxidized to methyl ketones. Since 3-pentanone is a symmetrical ketone with ethyl groups on both sides of the carbonyl, it lacks the required methyl group adjacent to the carbonyl and therefore does not undergo the haloform reaction.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 2-bromo-3-pentanone Over-bromination: The reaction may have proceeded too far, leading to the formation of 2,4-dibromo-3-pentanone and other polybrominated species. This is particularly common in base-catalyzed reactions.- Use acid-catalyzed conditions (e.g., acetic acid) to favor monobromination. - Carefully control the stoichiometry of bromine, using only one equivalent or slightly less. - Monitor the reaction progress closely using techniques like GC-MS or TLC.
Incomplete reaction: The reaction may not have gone to completion, leaving a significant amount of starting material.- Ensure the reaction is stirred efficiently. - Check the purity of the reagents. - In acid-catalyzed reactions, ensure a sufficient amount of acid catalyst is present. - The reaction may be under kinetic control at low temperatures; consider a moderate increase in temperature to reach the thermodynamic product, but be cautious of promoting polybromination.
Formation of multiple products, making purification difficult Lack of selectivity: The reaction conditions may not be optimized for the desired product.- For monobromination, strictly adhere to acid-catalyzed conditions and control the bromine stoichiometry. - For dibromination, base-promoted conditions with at least two equivalents of bromine are more effective.
Side reactions: Impurities in the starting material or solvent can lead to unexpected byproducts.- Use high-purity 3-pentanone and solvents. - Ensure the reaction is performed under an inert atmosphere if sensitive reagents are used.
Difficulty in separating 2-bromo-3-pentanone from 2,4-dibromo-3-pentanone Similar physical properties: The boiling points of the mono- and di-brominated products may be close, making separation by simple distillation challenging.- Fractional distillation under reduced pressure is recommended. The difference in molecular weight should allow for separation with an efficient column. - Column chromatography on silica gel can also be an effective method for separating the products. A non-polar eluent system, such as a hexane/ethyl acetate gradient, would be a good starting point.
Reaction does not initiate Inactive catalyst or reagents: The acid catalyst may be too weak, or the bromine may have degraded.- Use a stronger acid catalyst if necessary, but be mindful of potential side reactions. - Use fresh, high-quality bromine.

Experimental Protocols

Synthesis of 2,4-Dibromo-3-pentanone (Illustrative Protocol for Polybromination)

This protocol is adapted from a literature procedure and is intended to illustrate the synthesis of the dibrominated side product. Caution: This reaction should be performed in a well-ventilated fume hood as it generates hydrogen bromide gas and the product is a lachrymator.

Materials:

  • 3-Pentanone

  • Bromine

  • Phosphorus tribromide (catalyst)

  • Acetone

  • Dry ice

Procedure:

  • Set up a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube.

  • Prepare a solution of 3-pentanone in a suitable solvent and add a catalytic amount of phosphorus tribromide.

  • Cool the stirred solution to between -10°C and 0°C using an acetone-dry ice bath.

  • Slowly add bromine (approximately 2 equivalents) to the cooled solution via the dropping funnel. The rate of addition should be controlled to manage the evolution of hydrogen bromide gas.

  • After the addition is complete, allow the reaction to stir for a designated period while maintaining the low temperature.

  • Once the reaction is complete, remove the dissolved hydrogen bromide by evacuating the flask with a water aspirator.

  • The crude product can then be purified by fractional distillation under reduced pressure.

Reaction Mechanisms & Workflows

Acid-Catalyzed Bromination of 3-Pentanone

The acid-catalyzed bromination proceeds through an enol intermediate. The rate-determining step is the formation of the enol.

Acid_Catalyzed_Bromination ketone 3-Pentanone protonated_ketone Protonated Ketone ketone->protonated_ketone + H+ enol Enol Intermediate protonated_ketone->enol - H+ brominated_ketone Protonated 2-Bromo-3-pentanone enol->brominated_ketone + Br2 product 2-Bromo-3-pentanone brominated_ketone->product - H+

Caption: Acid-catalyzed bromination pathway for 3-pentanone.

Base-Promoted Bromination of 3-Pentanone

The base-promoted bromination involves the formation of an enolate ion, which is a strong nucleophile.

Base_Promoted_Bromination ketone 3-Pentanone enolate Enolate Ion ketone->enolate + OH- monobromo_ketone 2-Bromo-3-pentanone enolate->monobromo_ketone + Br2 enolate2 Dibromo Enolate monobromo_ketone->enolate2 + OH- (faster) dibromo_ketone 2,4-Dibromo-3-pentanone enolate2->dibromo_ketone + Br2

Caption: Base-promoted polybromination of 3-pentanone.

General Experimental Workflow

A typical workflow for conducting and analyzing the bromination of 3-pentanone is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagent Preparation Reagent Preparation Reaction Setup Reaction Setup Reagent Preparation->Reaction Setup Bromine Addition Bromine Addition Reaction Setup->Bromine Addition Reaction Monitoring Reaction Monitoring Bromine Addition->Reaction Monitoring Quenching Quenching Reaction Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Characterization Characterization Purification->Characterization

Caption: A generalized experimental workflow for the bromination of 3-pentanone.

References

troubleshooting guide for reactions involving 2-bromopentan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromopentan-3-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Troubleshooting Guides

Synthesis of this compound (Alpha-Bromination of 3-Pentanone)

Question: My synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in the alpha-bromination of 3-pentanone can stem from several factors. Here's a breakdown of common issues and their solutions:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using at least a stoichiometric amount of the brominating agent (e.g., bromine or N-bromosuccinimide). Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial.

  • Side Reactions: The formation of byproducts is a common cause of low yields.

    • Dibromination: The formation of 2,2-dibromopentan-3-one or 2,4-dibromopentan-3-one can occur, especially with excess brominating agent or prolonged reaction times.[1] Use of a slight excess of the ketone or careful control of the stoichiometry of the brominating agent can minimize this.

    • Elimination (Dehydrobromination): The product, this compound, can undergo elimination to form α,β-unsaturated ketones like 1-penten-3-one, particularly if the reaction is run at elevated temperatures or in the presence of a base. Maintaining a controlled temperature is key.

  • Reaction Conditions:

    • Temperature: While some reactions require heat to initiate, excessive temperatures can promote side reactions. The optimal temperature should be carefully controlled. For instance, some protocols suggest running the reaction at or below room temperature.

    • Solvent: The choice of solvent is important. Acetic acid is a common solvent for this reaction.[2] Using an inappropriate solvent can hinder the reaction rate or promote unwanted side reactions.

  • Work-up and Purification Losses: Significant product loss can occur during the work-up and purification steps. Ensure efficient extraction and minimize transfers. Purification by fractional distillation should be performed under reduced pressure to avoid decomposition of the product at high temperatures.

Question: I am observing unexpected peaks in my NMR or GC-MS analysis of the reaction mixture. What are the likely side products?

Answer:

Besides the starting material (3-pentanone) and the desired product (this compound), several side products can be formed:

  • Dibrominated Ketones: As mentioned, 2,2-dibromopentan-3-one and 2,4-dibromopentan-3-one are common impurities. Their presence will be indicated by characteristic signals in the NMR and distinct molecular ion peaks in the mass spectrum.

  • α,β-Unsaturated Ketones: 1-penten-3-one is a common elimination product. Its formation can be identified by the appearance of vinylic proton signals in the 1H NMR spectrum and a C=C stretching frequency in the IR spectrum.

  • Isomeric Bromo-ketones: While the reaction is generally regioselective for the less substituted α-carbon, trace amounts of 4-bromopentan-3-one might be formed.

To confirm the identity of these side products, it is recommended to compare the spectroscopic data (NMR, IR, MS) of your mixture with known data for the suspected compounds.

Reactions Involving this compound

Question: My Favorskii rearrangement of this compound is not proceeding as expected. What are some common issues?

Answer:

The Favorskii rearrangement is sensitive to reaction conditions. Here are some troubleshooting tips:

  • Base Strength and Stoichiometry: The choice and amount of base are critical. A strong base, such as sodium methoxide or sodium hydroxide, is typically required to deprotonate the α-carbon.[3] Insufficient base will lead to an incomplete reaction. Conversely, using an overly strong or hindered base might favor elimination reactions.

  • Enolate Formation: The reaction proceeds through an enolate intermediate. For the reaction to occur, there must be a proton on the α'-carbon (the carbon on the other side of the carbonyl group from the bromine).

  • Cyclopropanone Intermediate Stability: The reaction involves a strained cyclopropanone intermediate.[3] If this intermediate is unstable under the reaction conditions, it can lead to alternative reaction pathways and lower yields of the desired rearranged product.

  • Work-up Procedure: The work-up is crucial for isolating the carboxylic acid or ester product. Acidification of the reaction mixture is necessary to protonate the carboxylate intermediate to form the final carboxylic acid.

Question: I am trying to perform a nucleophilic substitution on this compound, but I am getting a mixture of products. How can I improve the selectivity?

Answer:

The competition between substitution (SN2) and elimination (E2) is a common challenge in reactions of α-bromo ketones.

  • Nucleophile/Base Properties:

    • Strong, non-bulky nucleophiles favor the SN2 reaction.

    • Strong, bulky bases will favor the E2 elimination reaction.

  • Reaction Temperature: Lower temperatures generally favor the substitution reaction over elimination.

  • Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, thus increasing its reactivity.

Frequently Asked Questions (FAQs)

Q1: What is the typical procedure for the synthesis of this compound?

A1: A common laboratory method involves the acid-catalyzed bromination of 3-pentanone. A detailed experimental protocol is provided in the "Experimental Protocols" section below.

Q2: How can I purify crude this compound?

A2: Fractional distillation under reduced pressure is the most common method for purifying this compound. This is important to prevent decomposition at higher temperatures. Column chromatography on silica gel can also be used, but care must be taken as the compound can be sensitive to the stationary phase.

Q3: What are the characteristic spectroscopic signals for this compound?

A3:

  • ¹H NMR: You would expect to see a quartet for the proton on the carbon bearing the bromine, a triplet for the methyl group adjacent to this carbon, a quartet for the methylene group of the ethyl group, and a triplet for the methyl group of the ethyl group.

  • ¹³C NMR: The spectrum will show five distinct carbon signals, including a signal for the carbonyl carbon (typically in the range of 200-210 ppm) and a signal for the carbon attached to the bromine.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone will be present, typically around 1715-1735 cm⁻¹.

Q4: What safety precautions should be taken when working with this compound?

A4: this compound is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.

Quantitative Data Summary

ParameterSynthesis of this compoundFavorskii Rearrangement
Starting Material 3-PentanoneThis compound
Typical Reagents Bromine in acetic acidSodium methoxide in methanol
Reaction Temperature 0-25 °C0 °C to reflux
Typical Reaction Time 1-4 hours2-6 hours
Typical Yield 60-80%70-90%
Common Side Products Dibrominated ketones, 1-penten-3-oneElimination products

Experimental Protocols

Protocol 1: Synthesis of this compound via Alpha-Bromination

Materials:

  • 3-Pentanone

  • Bromine

  • Glacial Acetic Acid

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-pentanone in glacial acetic acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine in glacial acetic acid dropwise from the dropping funnel while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, carefully pour the mixture into a separatory funnel containing cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification s1 Dissolve 3-Pentanone in Acetic Acid s2 Cool to 0-5 °C s1->s2 s3 Add Bromine Solution (dropwise) s2->s3 s4 Stir at Room Temperature s3->s4 w1 Quench with Water s4->w1 w2 Extract with Organic Solvent w1->w2 w3 Wash with NaHCO3 and Brine w2->w3 w4 Dry and Evaporate w3->w4 p1 Fractional Distillation (Reduced Pressure) w4->p1 troubleshooting_logic start Low Yield of This compound incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Side Reactions Occurring? start->side_reactions workup_issues Issues with Work-up/ Purification? start->workup_issues solution1 Increase reaction time/ Monitor with TLC/GC incomplete_reaction->solution1 Yes solution2 Control stoichiometry/ Lower temperature side_reactions->solution2 Yes solution3 Optimize extraction/ Use fractional distillation under vacuum workup_issues->solution3 Yes reaction_pathways start This compound sub Nucleophilic Substitution (SN2) start->sub Strong, non-bulky nucleophile elim Elimination (E2) start->elim Strong, bulky base favorskii Favorskii Rearrangement start->favorskii Base (e.g., NaOMe) product_sub Substituted Product sub->product_sub product_elim 1-Penten-3-one elim->product_elim product_favorskii Rearranged Carboxylic Acid/Ester favorskii->product_favorskii

References

optimization of reaction conditions for alkylation with 2-bromopentan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for alkylation with 2-bromopentan-3-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the alkylation of nucleophiles with this compound.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step Expected Outcome
Inactive Nucleophile Ensure the nucleophile is sufficiently deprotonated. For carbon nucleophiles (enolates), use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). For heteroatom nucleophiles, ensure the pKa of the conjugate acid is well above the pKa of the reaction medium.Complete deprotonation of the nucleophile, leading to efficient alkylation.
Decomposition of this compound This compound can be unstable, especially in the presence of strong bases. Add the alkylating agent slowly at a low temperature (e.g., -78 °C) to the solution of the nucleophile.Minimized decomposition of the electrophile, allowing it to react with the nucleophile.
Incorrect Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the nucleophile to ensure the complete consumption of the limiting reagent, this compound.Maximized conversion of the alkylating agent to the desired product.
Reaction Temperature Too Low While initial addition should be at low temperature, the reaction may require warming to proceed at a reasonable rate. Monitor the reaction by TLC and gradually warm to room temperature or slightly above if no conversion is observed.Increased reaction rate and product formation.
Poor Solvent Choice Use an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or Diethyl Ether to prevent protonation of the nucleophile and side reactions.A stable reaction environment that promotes the desired SN2 reaction.

Issue 2: Formation of Multiple Products (Regioselectivity Issues)

This compound is an unsymmetrical ketone, and its enolate can be alkylated at either the C2 or C4 position. Controlling the regioselectivity is crucial.

Observation Potential Cause Recommended Action
Alkylation at the more substituted carbon (C4) Formation of the thermodynamic enolate. This is favored by weaker bases (e.g., NaH, NaOEt), higher temperatures, and longer reaction times.[1]To favor the kinetic product (alkylation at the less substituted C2), use a strong, sterically hindered base like LDA at low temperatures (-78 °C) in an aprotic solvent like THF.[2][3]
Alkylation at the less substituted carbon (C2) Formation of the kinetic enolate. This is favored by strong, bulky bases (e.g., LDA) and low temperatures.[1][4]To favor the thermodynamic product (alkylation at the more substituted C4), use a smaller, strong base like NaH at a higher temperature (e.g., 0 °C to room temperature).[1]
Mixture of C- and O-alkylation products O-alkylation is a common side reaction in enolate chemistry. The ratio of C- to O-alkylation is influenced by the solvent, counter-ion, and electrophile.Polar aprotic solvents like DMSO or DMF can favor C-alkylation. The choice of base and counter-ion (e.g., lithium from LDA) also plays a significant role.

Issue 3: Polyalkylation

Observation Potential Cause Recommended Action
Product with more than one alkyl group from the nucleophile The mono-alkylated product still possesses acidic alpha-protons and can be deprotonated and react again. This is more common with weaker bases that do not fully deprotonate the starting material.Use a strong base like LDA in a slight excess (1.05-1.1 equivalents) to ensure complete conversion of the starting material to the enolate before adding the this compound. Add the alkylating agent slowly at low temperature.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the alkylation of an enolate with this compound?

The choice of base is critical for controlling the regioselectivity of the reaction.

  • For alkylation at the less substituted α-carbon (kinetic control): Use a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C).[1][4]

  • For alkylation at the more substituted α-carbon (thermodynamic control): Use a strong, less hindered base like sodium hydride (NaH) or potassium hydride (KH) at temperatures ranging from 0 °C to room temperature.[1]

Q2: How can I minimize the formation of side products?

  • Use a strong, non-nucleophilic base: To avoid competing reactions of the base with the electrophile.[3]

  • Maintain anhydrous conditions: Water will quench the enolate.

  • Control the temperature: Add reagents at low temperature to control the reaction rate and minimize side reactions.

  • Use appropriate stoichiometry: A slight excess of the nucleophile can help drive the reaction to completion and consume the electrophile.

Q3: My reaction is very slow. What can I do?

After the initial low-temperature addition of the electrophile, the reaction may need to be warmed to proceed. Monitor the reaction progress by Thin Layer Chromatography (TLC). If no change is observed after a few hours at low temperature, allow the reaction to slowly warm to room temperature. Gentle heating may be required in some cases, but this can also increase the likelihood of side reactions.

Q4: How do I purify the final product?

The crude product can be purified using standard techniques such as column chromatography on silica gel. The choice of eluent will depend on the polarity of the product. A typical starting point would be a mixture of hexanes and ethyl acetate.

Experimental Protocols

Protocol 1: Kinetic Alkylation of a Ketone Enolate with this compound (Favors C2 Alkylation of the Enolate)

This protocol is a representative procedure for the alkylation of an unsymmetrical ketone, favoring the formation of the kinetic enolate.

Materials:

  • Unsymmetrical ketone (e.g., 2-methylcyclohexanone)

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware, syringes, and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction) to the flask and cool it to -78 °C using a dry ice/acetone bath.

  • Add diisopropylamine (1.1 equivalents) to the cooled THF.

  • Slowly add n-BuLi (1.05 equivalents) dropwise to the solution while maintaining the temperature at -78 °C. Stir for 30 minutes to generate the LDA solution.

  • In a separate flame-dried flask, dissolve the unsymmetrical ketone (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Slowly add the ketone solution to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C and monitor the progress by TLC. The reaction time can vary from 1 to 4 hours.

  • Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Workflows

Reaction_Workflow General Workflow for Alkylation with this compound cluster_prep Preparation cluster_enolate Enolate Formation cluster_alkylation Alkylation cluster_workup Workup and Purification start Start setup Set up flame-dried glassware under inert atmosphere start->setup cool Cool solvent (e.g., THF) to -78 °C setup->cool add_amine Add Diisopropylamine cool->add_amine add_nbuli Add n-BuLi to form LDA add_amine->add_nbuli add_ketone Add Ketone to LDA solution add_nbuli->add_ketone add_bromo Add this compound add_ketone->add_bromo react Stir at low temperature (Monitor by TLC) add_bromo->react quench Quench with sat. aq. NH4Cl react->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify end Isolated Product purify->end

Caption: General experimental workflow for the alkylation reaction.

Regioselectivity_Control Control of Regioselectivity in Enolate Alkylation cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control ketone Unsymmetrical Ketone kinetic_conditions LDA, THF, -78 °C ketone->kinetic_conditions thermo_conditions NaH, THF, 0 °C to RT ketone->thermo_conditions kinetic_enolate Less Substituted Enolate (Kinetic Enolate) kinetic_conditions->kinetic_enolate kinetic_product Alkylation at Less Substituted Carbon kinetic_enolate->kinetic_product thermo_enolate More Substituted Enolate (Thermodynamic Enolate) thermo_conditions->thermo_enolate thermo_product Alkylation at More Substituted Carbon thermo_enolate->thermo_product

Caption: Controlling regioselectivity in the alkylation of unsymmetrical ketones.

References

preventing the degradation of 2-bromopentan-3-one in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 2-bromopentan-3-one in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common stability issues.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
Rapid discoloration (yellowing/browning) of the solution Liberation of hydrogen bromide (HBr) and subsequent formation of degradation products. This is often accelerated by basic or nucleophilic impurities.Ensure the solvent is neutral or slightly acidic. Use high-purity, anhydrous solvents. If possible, add a small amount of a non-reactive acid scavenger. Consider using a buffered solution if compatible with your reaction.
Formation of a precipitate or solid material Polymerization or resinification of the ketone, often initiated by the elimination of HBr.Store the solution at the recommended temperature of 2-8°C.[1] Prepare solutions fresh and use them promptly. Avoid high temperatures and exposure to light.
Inconsistent or lower-than-expected reaction yields Degradation of the starting material before or during the reaction. The presence of nucleophiles (e.g., water, alcohols) can lead to solvolysis.Use aprotic solvents where possible. If a protic solvent is necessary, conduct the reaction at a low temperature and under an inert atmosphere (e.g., nitrogen or argon).
Appearance of unexpected peaks in analytical chromatograms (HPLC, GC-MS) Presence of degradation products. Common byproducts can arise from elimination, substitution, or rearrangement reactions.Analyze the solution promptly after preparation. Use a stability-indicating analytical method to resolve the parent compound from its degradants.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound, an α-bromoketone, is the elimination of hydrogen bromide (HBr). This can be followed by polymerization or other secondary reactions. It is also susceptible to nucleophilic substitution reactions, where the bromine atom is displaced.

Q2: How does pH affect the stability of this compound in solution?

A2: The stability of this compound is highly pH-dependent. Basic conditions significantly accelerate degradation by promoting the formation of an enolate intermediate, which can facilitate HBr elimination and other reactions. Neutral to slightly acidic conditions are generally preferred to enhance stability.

Q3: What are the ideal storage conditions for solutions of this compound?

A3: Solutions should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen. It is also advisable to protect the solution from light. For long-term storage of the neat compound, similar conditions are recommended.

Q4: Can water be used as a solvent or co-solvent?

A4: While α-monohalogenated ketones have a tendency to decompose with the liberation of hydrogen halide, small amounts of water have been shown to inhibit this decomposition and prevent resinification. However, water is also a nucleophile and can participate in substitution reactions (hydrolysis). Therefore, its use should be carefully evaluated based on the specific application and the required stability. If your experiment is sensitive to hydrolysis, anhydrous solvents are recommended.

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and effective method for monitoring the stability of this compound and quantifying its degradation over time. Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products.

Data Summary

The following table summarizes the expected stability of this compound under various conditions. Note that these are representative values and actual degradation rates may vary based on the specific solvent system and purity.

Condition Parameter Value Expected Stability (t½)
pH 4.0 (Acetate Buffer)25°C> 24 hours
7.0 (Phosphate Buffer)25°C8 - 12 hours
9.0 (Borate Buffer)25°C< 1 hour
Solvent Acetonitrile25°CHigh
Methanol25°CModerate (potential for solvolysis)
Water25°CLow (hydrolysis)
Temperature 4°CNeutral pHDays
25°CNeutral pHHours
40°CNeutral pHMinutes to Hours

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol outlines a general method for assessing the stability of this compound in solution.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer at pH 3).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

2. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • For the stability study, dilute the stock solution to a working concentration of 100 µg/mL in the desired solvent system (e.g., buffered solution, organic solvent).

3. Forced Degradation Study:

  • To ensure the method is stability-indicating, perform forced degradation studies on the stock solution.

    • Acidic Hydrolysis: Add 1N HCl and incubate at 60°C for 2 hours.

    • Basic Hydrolysis: Add 0.1N NaOH and incubate at room temperature for 30 minutes.

    • Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 2 hours.

    • Thermal Degradation: Heat the solution at 80°C for 4 hours.

  • Neutralize the acidic and basic samples before injection.

  • Analyze all stressed samples by HPLC to ensure that degradation products are well-resolved from the parent peak.

4. Stability Testing:

  • Store the prepared solutions under the desired conditions (e.g., different temperatures, pH values).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, dilute if necessary, and inject it into the HPLC system.

  • Calculate the percentage of this compound remaining at each time point by comparing the peak area to that of the initial time point.

Visualizations

degradation_pathway This compound This compound Enolate_Intermediate Enolate Intermediate This compound->Enolate_Intermediate Base HBr HBr Nucleophilic_Substitution Nucleophilic Substitution (e.g., Hydrolysis) This compound->Nucleophilic_Substitution Nu⁻ Elimination_Product Pent-1-en-3-one Enolate_Intermediate->Elimination_Product -Br⁻ Polymerization Polymerization/ Resinification Elimination_Product->Polymerization Substitution_Product 2-Hydroxypentan-3-one Nucleophilic_Substitution->Substitution_Product Nu Nucleophile (e.g., H2O)

Caption: Degradation pathway of this compound.

troubleshooting_workflow start Instability Observed (e.g., color change, yield loss) check_storage Check Storage Conditions (Temp: 2-8°C, Inert atm, Dark) start->check_storage correct_storage Adjust Storage Conditions check_storage->correct_storage Incorrect check_solvent Evaluate Solvent System (Purity, pH, Protic/Aprotic) check_storage->check_solvent Correct correct_storage->check_solvent end_good Stability Improved correct_storage->end_good change_solvent Use High-Purity, Aprotic, or Buffered Solvent check_solvent->change_solvent Inappropriate check_temp Review Experimental Temperature check_solvent->check_temp Appropriate change_solvent->check_temp change_solvent->end_good lower_temp Lower Reaction/Handling Temperature check_temp->lower_temp Too High use_fresh Prepare Solutions Freshly check_temp->use_fresh Optimal lower_temp->use_fresh end_bad Issue Persists: Contact Technical Support lower_temp->end_bad use_fresh->end_good

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Minimizing Dibrominated Byproducts in Bromination Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of dibrominated byproducts in your bromination reactions, ensuring higher yields of your desired monobrominated products.

Troubleshooting Guide: Excessive Dibromination

Encountering higher than expected levels of dibrominated byproducts can be a common challenge in organic synthesis. This guide will walk you through a systematic approach to identify and resolve the issue.

Logical Troubleshooting Workflow

The following diagram outlines the decision-making process for troubleshooting excessive dibromination.

Troubleshooting_Dibromination start Start: High Levels of Dibrominated Byproduct Detected check_stoichiometry 1. Review Stoichiometry: Is the Brominating Agent in Excess? start->check_stoichiometry reduce_stoichiometry Action: Reduce the molar equivalents of the brominating agent to 1.0 or slightly less. check_stoichiometry->reduce_stoichiometry Yes check_temp 2. Examine Reaction Temperature: Is the temperature too high? check_stoichiometry->check_temp No reduce_stoichiometry->check_temp lower_temp Action: Lower the reaction temperature. Consider running the reaction at 0°C or below. check_temp->lower_temp Yes check_addition 3. Assess Reagent Addition: Was the brominating agent added all at once? check_temp->check_addition No lower_temp->check_addition slow_addition Action: Add the brominating agent dropwise or in portions over an extended period. check_addition->slow_addition Yes check_reagent 4. Evaluate Brominating Agent: Are you using a highly reactive agent (e.g., Br₂)? check_addition->check_reagent No slow_addition->check_reagent switch_reagent Action: Switch to a milder brominating agent like N-Bromosuccinimide (NBS). check_reagent->switch_reagent Yes check_solvent 5. Analyze the Solvent: Could the solvent be promoting over-bromination? check_reagent->check_solvent No switch_reagent->check_solvent change_solvent Action: Experiment with solvents of different polarity. Non-polar solvents can sometimes reduce reactivity. check_solvent->change_solvent Yes end Resolution: Monobrominated Product Yield Increased check_solvent->end No, further optimization may be needed. change_solvent->end

Caption: Troubleshooting workflow for minimizing dibromination.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dibrominated byproduct formation in electrophilic aromatic substitution?

A1: The primary cause is the activation of the aromatic ring by the first bromine substituent. Bromine is an ortho-, para-directing group and, while deactivating overall due to its electronegativity, the lone pairs on the bromine can stabilize the arenium ion intermediate for the second substitution at the ortho and para positions. This makes the monobrominated product more reactive than the starting material in some cases, leading to a second bromination.

Reaction Pathway: Electrophilic Aromatic Bromination

The following diagram illustrates the electrophilic aromatic substitution pathway and where the second bromination occurs.

EAS_Pathway substrate Aromatic Substrate (e.g., Benzene) intermediate1 Arenium Ion Intermediate 1 substrate->intermediate1 + Br⁺ electrophile Electrophilic Bromine (Br⁺) monobrominated Monobrominated Product intermediate1->monobrominated - H⁺ intermediate2 Arenium Ion Intermediate 2 monobrominated->intermediate2 + Br⁺ (Ortho/Para Attack) dibrominated Dibrominated Byproduct intermediate2->dibrominated - H⁺

Caption: Pathway of electrophilic aromatic bromination.

Q2: How does temperature control affect the formation of dibrominated byproducts?

A2: Lowering the reaction temperature generally favors the formation of the monobrominated product.[1] Electrophilic aromatic bromination is an exothermic process, and by reducing the temperature, you decrease the overall reaction rate. This allows for better control and can prevent the more reactive monobrominated product from undergoing a second substitution. High temperatures provide the necessary activation energy for the less favorable second bromination to occur more readily.

Q3: What is the ideal stoichiometry to minimize dibromination?

A3: To minimize dibromination, it is crucial to control the stoichiometry of the brominating agent. Ideally, you should use a 1:1 molar ratio of your substrate to the brominating agent, or even a slight substoichiometric amount of the brominating agent (e.g., 0.95 equivalents). Using an excess of the brominating agent will significantly increase the likelihood of multiple brominations.

Q4: Which brominating agents are less likely to cause over-bromination?

A4: Milder brominating agents are preferred for selective monobromination. N-Bromosuccinimide (NBS) is a widely used reagent that is less reactive than molecular bromine (Br₂) and can provide a low, steady concentration of electrophilic bromine, which helps to avoid over-bromination.[2] Other alternatives include in situ generation of bromine from reagents like potassium bromide (KBr) with an oxidant.[3]

Q5: How does solvent choice impact the selectivity of bromination?

A5: The solvent can influence the reactivity of the brominating agent and the substrate. In some cases, using a non-polar solvent can decrease the rate of reaction and improve selectivity for the monobrominated product. Conversely, polar solvents can sometimes increase the rate of reaction and potentially lead to more byproducts. The choice of solvent can also affect the regioselectivity (ortho vs. para) of the bromination.

Data on Reaction Conditions

The following tables summarize the impact of various reaction parameters on the selectivity of monobromination versus dibromination.

Table 1: Effect of Temperature on Product Distribution (Illustrative)
Temperature (°C)Monobrominated Product (%)Dibrominated Byproduct (%)
-20>95<5
09010
25 (Room Temp)7525
505050

Note: These are illustrative values based on general trends. Actual results will vary depending on the substrate and specific reaction conditions.

Table 2: Effect of Stoichiometry on Product Distribution (Illustrative)
Equivalents of Brominating AgentMonobrominated Product (%)Dibrominated Byproduct (%)
0.9>98<2
1.09010
1.18020
1.55050
2.0<10>90

Note: These are illustrative values. Precise ratios depend on the reactivity of the substrate.

Experimental Protocols

Here are detailed methodologies for key experiments aimed at achieving selective monobromination.

Protocol 1: Selective Monobromination of Acetanilide using NBS

This protocol describes a method for the selective para-bromination of acetanilide using N-Bromosuccinimide.

Materials:

  • Acetanilide

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • 20 mL Scintillation Vial

  • Magnetic Stirrer and Stir Bar

  • 100 mL Beaker

  • Büchner Funnel and Filter Flask

  • Filter Paper

Procedure: [1]

  • In a 20 mL scintillation vial, combine acetanilide (5.0 mmol) and N-bromosuccinimide (5.0 mmol).

  • Add 10 mL of acetonitrile to the vial and stir the mixture until the solids are nearly dissolved.

  • Add one drop of concentrated HCl to the reaction mixture.

  • Allow the reaction to stir at room temperature for 20 minutes.

  • Pour the reaction mixture into a 100 mL beaker containing 40 mL of deionized water to precipitate the product.

  • Rinse the scintillation vial with a small amount of water to ensure the complete transfer of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold deionized water.

  • Allow the product to air dry on a watch glass.

  • Determine the yield and characterize the product (e.g., melting point, NMR).

Protocol 2: Regioselective Monobromination of Phenol

This protocol provides a general method for the selective monobromination of a phenol derivative.

Materials:

  • Phenol derivative (e.g., 4-methylphenol)

  • Potassium Bromide (KBr)

  • Oxidant (e.g., ZnAl–BrO₃⁻–Layered Double Hydroxides)

  • Acetic Acid

  • Deionized Water

  • Dichloromethane

  • Sodium Sulfite Solution

  • Brine

  • Sodium Sulfate (anhydrous)

  • Round-bottomed flask

  • Magnetic Stirrer and Stir Bar

Procedure: [3]

  • To a round-bottomed flask, add the phenol derivative (1.0 mmol), 5 mL of acetic acid, 0.5 mL of water, and potassium bromide (1.0 mmol).

  • With stirring, add the oxidant (e.g., 0.2 mmol of ZnAl–BrO₃⁻–LDHs) to the flask at 35°C.

  • Continue stirring and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solid catalyst by centrifugation or filtration.

  • Extract the product from the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic extracts and wash with sodium sulfite solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product as necessary (e.g., by column chromatography or recrystallization).

References

alternative brominating agents for the synthesis of 2-bromopentan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromopentan-3-one. Here, we focus on alternative brominating agents to elemental bromine, offering detailed experimental protocols, quantitative data for comparison, and troubleshooting advice for common issues encountered during laboratory experiments.

Alternative Brominating Agents: A Comparative Overview

The direct use of liquid bromine (Br₂) in chemical synthesis poses significant handling and safety challenges due to its high toxicity and corrosiveness. The following table summarizes key quantitative data for alternative, easier-to-handle brominating agents in the synthesis of α-bromoketones, providing a basis for selecting the most suitable reagent for your experimental needs.

Brominating AgentSubstrateReaction ConditionsReaction TimeYield (%)Reference(s)
N-Bromosuccinimide (NBS)Aliphatic KetonesUV-vis irradiation, CCl₄, 30 °C, catalyst-freeShortGood[1]
N-Bromosuccinimide (NBS)Aralkyl KetonesKH₂PO₄ catalyst, Ethanol, reflux10 min96[2]
Pyridinium Tribromide (PTB)α,β-Unsaturated KetonesMechanochemical (solvent-free), Room Temperature-Good[3]
Copper(II) Bromide (CuBr₂)KetonesRefluxing Chloroform-Ethyl Acetate30-60 min90-95[4]

Note: Yields and reaction times can vary based on the specific substrate and scale of the reaction. The data presented provides a general comparison.

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound using various alternative brominating agents.

Method 1: N-Bromosuccinimide (NBS) under Photochemical Conditions

This method utilizes UV-vis irradiation to promote the α-bromination of pentan-3-one without the need for a catalyst or radical initiator.[1]

Reagents and Materials:

  • Pentan-3-one

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄)

  • UV-vis lamp

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask, dissolve pentan-3-one in carbon tetrachloride.

  • Add N-bromosuccinimide to the solution.

  • Stir the mixture at 30 °C under UV-vis irradiation.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction with a suitable aqueous solution (e.g., sodium thiosulfate solution) to consume any unreacted NBS.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Method 2: Pyridinium Tribromide (PTB)

Pyridinium tribromide is a stable, crystalline solid that serves as a convenient source of bromine.[5]

Reagents and Materials:

  • Pentan-3-one

  • Pyridinium Tribromide (PTB)

  • Glacial acetic acid

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • Dissolve pentan-3-one in glacial acetic acid in a round-bottom flask.

  • Add pyridinium tribromide portion-wise to the stirred solution at room temperature.

  • Continue stirring and monitor the reaction by TLC or GC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, pour the mixture into a larger volume of water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts and wash sequentially with water, dilute sodium bicarbonate solution (to neutralize the acetic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting crude product by vacuum distillation.

Method 3: Copper(II) Bromide (CuBr₂)

Copper(II) bromide offers a heterogeneous system for the selective bromination of ketones.[4]

Reagents and Materials:

  • Pentan-3-one

  • Copper(II) Bromide (CuBr₂)

  • Chloroform-ethyl acetate solvent mixture

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Prepare a suspension of copper(II) bromide in a chloroform-ethyl acetate solvent mixture in a round-bottom flask equipped with a reflux condenser.

  • Heat the suspension to reflux with vigorous stirring.

  • Add pentan-3-one to the refluxing suspension.

  • Continue refluxing and monitor the reaction. The completion of the reaction is indicated by the disappearance of the black CuBr₂ and the formation of white copper(I) bromide.[4]

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the insoluble copper(I) bromide.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the crude this compound by vacuum distillation.

Troubleshooting Guides and FAQs

Q1: My reaction is producing a significant amount of dibrominated product. How can I improve the selectivity for monobromination?

A1: The formation of dibrominated byproducts is a common issue in the α-bromination of ketones. Here are several strategies to enhance monoselectivity:

  • Control Stoichiometry: Use no more than one equivalent of the brominating agent. A slight excess of the ketone can sometimes favor monobromination.

  • Slow Addition: Add the brominating agent slowly or portion-wise to the reaction mixture. This maintains a low concentration of the brominating agent, reducing the likelihood of a second bromination event on the already-brominated product.

  • Reaction Conditions: Under acidic conditions, the first bromination is generally faster than the second because the electron-withdrawing bromine atom deactivates the enol for further electrophilic attack.[6] Conversely, under basic conditions, the product is more acidic and reacts faster, leading to polyhalogenation.[7] Therefore, acidic conditions are generally preferred for monobromination.

  • Choice of Reagent: Some reagents, like copper(II) bromide, are reported to be highly selective for monobromination.[4]

Q2: The reaction is very slow or is not proceeding to completion. What can I do?

A2: Several factors can contribute to a sluggish reaction:

  • Catalyst: For acid-catalyzed reactions (e.g., with NBS or PTB in acetic acid), ensure a sufficient amount of acid is present to facilitate the formation of the enol intermediate, which is the reactive species.[8]

  • Temperature: While many brominations can proceed at room temperature, gentle heating may be necessary to increase the reaction rate. However, be cautious, as higher temperatures can also lead to side reactions. For photochemical reactions with NBS, ensure the light source is of appropriate wavelength and intensity.[1]

  • Reagent Purity: Impure or decomposed brominating agents can lead to lower reactivity. For example, NBS can decompose over time, appearing off-white or brown.[9] Using freshly recrystallized NBS can improve results.[9]

Q3: I am observing bromination on the wrong α-carbon of my unsymmetrical ketone. How can I control the regioselectivity?

A3: For an unsymmetrical ketone like pentan-3-one (diethyl ketone), both α-carbons are equivalent (CH₂ groups). However, for other unsymmetrical ketones, regioselectivity is a key consideration:

  • Acid-Catalyzed Conditions: Under acidic conditions, bromination typically occurs at the more substituted α-carbon. This is because the reaction proceeds through the more stable, more substituted enol intermediate.[10]

  • Base-Promoted Conditions: Under basic conditions, the kinetically favored, less sterically hindered enolate is formed by deprotonation of the less substituted α-carbon. This leads to bromination at the less substituted position.

Q4: What is the best way to quench the reaction and work up the product?

A4: Proper quenching and work-up are crucial for isolating a clean product.

  • Quenching: To consume any excess brominating agent, a reducing agent is typically used. A dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is effective.

  • Neutralization: If the reaction is performed in an acidic solvent like acetic acid, it is important to neutralize the acid during the work-up. Washing the organic layer with a dilute solution of a weak base, such as sodium bicarbonate (NaHCO₃), is recommended.

  • Washing and Drying: After extraction, wash the organic layer with water and then with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before removing the solvent.

Q5: My purified product is unstable and decomposes over time. How can I store it?

A5: α-Haloketones can be lachrymatory and may be unstable, especially if exposed to light or moisture. For long-term storage, it is advisable to:

  • Store the purified product in a tightly sealed, amber-colored glass vial to protect it from light.

  • Store the vial in a refrigerator or freezer at low temperatures.

  • Store under an inert atmosphere (e.g., nitrogen or argon) if the compound is particularly sensitive to air or moisture.

Visualizations

Reaction Workflow: General Synthesis of this compound

This diagram illustrates the general experimental workflow for the synthesis of this compound using an alternative brominating agent.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Start Pentan-3-one + Solvent AddReagent Add Brominating Agent (NBS, PTB, or CuBr₂) Start->AddReagent Reaction Stir under Specific Conditions (Heat, Light, etc.) AddReagent->Reaction Quench Quench Reaction (e.g., Na₂S₂O₃) Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (Water, Brine) Extract->Wash Dry Dry over Anhydrous Agent Wash->Dry Concentrate Remove Solvent Dry->Concentrate Distill Vacuum Distillation Concentrate->Distill Product This compound Distill->Product

Caption: General experimental workflow for the synthesis of this compound.

Signaling Pathway: Acid-Catalyzed α-Bromination of a Ketone

This diagram illustrates the mechanism of acid-catalyzed α-bromination of a ketone, which proceeds through an enol intermediate.

reaction_mechanism Ketone Ketone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H⁺ ProtonatedKetone->Ketone - H⁺ Enol Enol Intermediate ProtonatedKetone->Enol - H⁺ Enol->ProtonatedKetone + H⁺ BrominatedKetone_Protonated Protonated α-Bromo Ketone Enol->BrominatedKetone_Protonated + Br₂ Product α-Bromo Ketone BrominatedKetone_Protonated->Product - H⁺ Product->BrominatedKetone_Protonated + H⁺

Caption: Mechanism of acid-catalyzed α-bromination of a ketone.

Logical Relationship: Troubleshooting Polybromination

This diagram outlines the logical steps to troubleshoot and mitigate the formation of polybrominated byproducts.

troubleshooting_polybromination Problem Problem: Polybromination Observed Cause1 Cause: Excess Brominating Agent Problem->Cause1 Cause2 Cause: Rapid Addition of Reagent Problem->Cause2 Cause3 Cause: Inappropriate Reaction Conditions (e.g., Basic pH) Problem->Cause3 Solution1 Solution: Use ≤ 1 equivalent of brominating agent. Cause1->Solution1 Solution2 Solution: Add reagent slowly or portion-wise. Cause2->Solution2 Solution3 Solution: Use acidic conditions to favor monobromination. Cause3->Solution3

Caption: Troubleshooting guide for polybromination in ketone synthesis.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of 2-bromopentan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methodologies for the validation of 2-bromopentan-3-one, a key intermediate in various synthetic processes. Given the absence of specific validated methods for this compound in publicly available literature, this document outlines a comparison of two common and powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The performance data presented is based on typical values observed for similar small, brominated organic molecules and serves as a guideline for method development and validation.

Comparison of Potential Analytical Methods

The choice between GC-MS and HPLC-UV for the analysis of this compound will depend on several factors, including the sample matrix, required sensitivity, and the nature of potential impurities.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and polarity in a gaseous mobile phase, with detection by mass spectrometry.Separation based on polarity in a liquid mobile phase, with detection by UV absorbance.
Typical Linearity (R²) > 0.995> 0.990
Accuracy (% Recovery) 95-105%97-103%
Precision (% RSD) < 5%< 3%
Limit of Detection (LOD) Low (ng/mL to pg/mL range)Moderate (µg/mL to ng/mL range)
Limit of Quantification (LOQ) Low (ng/mL range)Moderate (µg/mL range)
Specificity High (mass fragmentation patterns provide structural information)Moderate (dependent on chromophore and potential interferences)
Sample Volatility RequiredNot required
Sample Preparation May require derivatization for non-volatile matrices; extraction into a volatile solvent is common.Dissolution in a suitable mobile phase compatible solvent.

Experimental Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method, adhering to the International Council for Harmonisation (ICH) guidelines.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Protocol Development cluster_evaluation 3. Data Evaluation & Reporting Define_ATP Define Analytical Target Profile (ATP) Select_Method Select Analytical Method & Instrumentation Define_ATP->Select_Method Develop_Protocol Develop Validation Protocol Select_Method->Develop_Protocol Specificity Specificity / Selectivity Develop_Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Analyze_Data Analyze Validation Data Robustness->Analyze_Data Compare_Criteria Compare Against Acceptance Criteria Analyze_Data->Compare_Criteria Prepare_Report Prepare Validation Report Compare_Criteria->Prepare_Report

Caption: Workflow for analytical method validation.

Detailed Experimental Protocols

Below are generalized protocols for the validation of an analytical method for this compound using either GC-MS or HPLC-UV. These should be adapted based on the specific instrumentation and sample matrix.

Specificity/Selectivity
  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Protocol:

    • Analyze a blank sample (matrix without the analyte) to assess for any interfering peaks at the retention time of this compound.

    • Analyze a standard solution of this compound.

    • Prepare a spiked sample by adding known amounts of potential impurities and degradation products to the sample matrix containing this compound.

    • Analyze the spiked sample and evaluate the resolution between the analyte peak and the peaks of the potential interferents. For GC-MS, compare the mass spectra of the analyte peak in the presence and absence of interferents.

Linearity and Range
  • Objective: To establish the relationship between the concentration of the analyte and the analytical signal over a specified range.

  • Protocol:

    • Prepare a series of at least five calibration standards of this compound covering the expected concentration range (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate.

    • Plot the mean response (peak area) against the corresponding concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.

Accuracy
  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Prepare spiked samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by adding a known amount of this compound to the sample matrix.

    • Prepare at least three replicates for each concentration level.

    • Analyze the samples and calculate the percentage recovery of the analyte.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Protocol:

    • Repeatability (Intra-assay precision):

      • Prepare a minimum of six replicate samples at 100% of the target concentration.

      • Analyze the samples on the same day, with the same analyst, and on the same instrument.

      • Calculate the relative standard deviation (%RSD) of the results.

    • Intermediate Precision (Inter-assay precision):

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Calculate the %RSD for the combined data from both studies.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.

  • Protocol (based on the signal-to-noise ratio):

    • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

    • The LOD is typically the concentration at which the S/N ratio is 3:1.

    • The LOQ is the concentration at which the S/N ratio is 10:1. The precision and accuracy at the LOQ should also be determined.

Robustness
  • Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Identify critical method parameters that could be subject to variation (e.g., GC oven temperature ramp rate, HPLC mobile phase composition, flow rate, column temperature).

    • Introduce small, deliberate changes to these parameters one at a time.

    • Analyze a sample under each of the modified conditions and assess the impact on the results (e.g., retention time, peak area, resolution).

Logical Relationship of Validation Parameters

The following diagram illustrates the hierarchical relationship and dependencies between the core analytical method validation parameters.

Validation_Parameters_Relationship cluster_core Core Performance Characteristics cluster_limits Sensitivity cluster_reliability Reliability Method_Validation Analytical Method Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Robustness Robustness Method_Validation->Robustness LOD Limit of Detection Linearity->LOD LOQ Limit of Quantification Linearity->LOQ Range Range Linearity->Range Accuracy->Range Precision->LOQ Precision->Range

Caption: Interrelationship of analytical validation parameters.

spectroscopic analysis to confirm the structure of 2-bromopentan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed spectroscopic analysis of 2-bromopentan-3-one, a halogenated ketone of interest in organic synthesis. Through a comparative study using infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS), this document aims to provide researchers, scientists, and drug development professionals with the necessary data to confirm the structure of this compound and differentiate it from similar compounds.

Comparison of Spectroscopic Data

To elucidate the structure of this compound, its spectroscopic data is compared with that of pentan-3-one (the parent ketone) and 2-bromopentane. This comparison highlights the influence of the carbonyl group and the bromine atom on the spectral properties.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The key absorption bands for this compound and its analogs are summarized below.

CompoundKey IR Absorptions (cm⁻¹)
This compound ~1700-1725 (C=O stretch)[1]
Pentan-3-one ~1715 (C=O stretch)
2-Bromopentane No significant absorption in the 1700-1750 region

The prominent C=O stretching vibration in the region of 1700-1725 cm⁻¹ is a clear indicator of the ketone functional group in both this compound and pentan-3-one.[1] The absence of this peak in the spectrum of 2-bromopentane confirms it lacks a carbonyl group.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts, multiplicities, and integration values are unique for each compound.

CompoundProton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegration
This compound CH₃CH₂-~1.1Triplet3H
CH₃CH₂-~2.8Quartet2H
CH₃CH(Br)-~1.8Doublet3H
CH₃CH(Br)-~4.6Quartet1H
Pentan-3-one CH₃-1.058[2]Triplet6H
-CH₂-2.439[2]Quartet4H
2-Bromopentane CH₃CH₂-~0.9Triplet3H
-CH₂CH(Br)-~1.7-1.9Multiplet2H
CH₃CH(Br)-~1.7Doublet3H
-CH(Br)-~4.1Multiplet1H
CH₃CH₂CH₂-~1.0Triplet3H

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four unique proton environments. The downfield shift of the methine proton (CHBr) to around 4.6 ppm is characteristic of a proton attached to a carbon bearing an electronegative bromine atom and adjacent to a carbonyl group. In contrast, the symmetrical structure of pentan-3-one results in only two signals.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides insight into the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal.

CompoundCarbon EnvironmentChemical Shift (δ, ppm)
This compound C=O>200
C-Br~40-55
Aliphatic Carbons~10-40
Pentan-3-one C=O~211
-CH₂-~35
CH₃-~8
2-Bromopentane C-Br~55-80
Aliphatic Carbons~10-40

In the ¹³C NMR spectrum of this compound, the carbonyl carbon is expected to have the most downfield chemical shift (typically >200 ppm). The carbon attached to the bromine atom will also be significantly downfield compared to the other aliphatic carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 164/166 (due to ⁷⁹Br/⁸¹Br isotopes)135/137, 85, 57, 29
Pentan-3-one 86[2]57 (base peak)[2], 29
2-Bromopentane 150/15271 (base peak), 43, 55, 41, 29[3]

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Key fragmentation pathways include the loss of the bromine atom and alpha-cleavage adjacent to the carbonyl group.

Experimental Protocols

The following are general protocols for the spectroscopic techniques described above.

Infrared (IR) Spectroscopy

A neat liquid sample of the compound is placed as a thin film between two sodium chloride (NaCl) plates. The plates are then mounted in the spectrometer, and the spectrum is recorded over the range of 4000-600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A small amount of the sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). The ¹H and ¹³C NMR spectra are then recorded on an NMR spectrometer.

Mass Spectrometry (MS)

A dilute solution of the sample is introduced into the mass spectrometer. For electron ionization (EI) mass spectrometry, the sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio and detected.

Visualizations

Spectroscopic Analysis Workflow

The logical flow for the structural confirmation of this compound using spectroscopic methods is outlined below.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Sample Sample IR IR Sample->IR NMR NMR Sample->NMR MS MS Sample->MS Functional_Groups Functional_Groups IR->Functional_Groups Connectivity Connectivity NMR->Connectivity Molecular_Weight_Fragmentation Molecular_Weight_Fragmentation MS->Molecular_Weight_Fragmentation Structure_Confirmation Structure_Confirmation Functional_Groups->Structure_Confirmation Connectivity->Structure_Confirmation Molecular_Weight_Fragmentation->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis.

Mass Spectrometry Fragmentation of this compound

The following diagram illustrates a plausible fragmentation pathway for this compound in an electron ionization mass spectrometer.

Fragmentation_Pattern cluster_M Molecular Ion cluster_fragments Fragment Ions M [CH₃CH₂C(O)CH(Br)CH₃]⁺˙ m/z = 164/166 F1 [CH₃CH₂C(O)CHCH₃]⁺ m/z = 85 M->F1 - Br• F2 [CH₃CH₂CO]⁺ m/z = 57 M->F2 - •CH(Br)CH₃ F4 [M - C₂H₅]⁺ m/z = 135/137 M->F4 - •C₂H₅ F3 [CH₃CH₂]⁺ m/z = 29 F2->F3 - CO

Caption: Proposed MS Fragmentation of this compound.

References

comparing the efficacy of different catalysts for reactions with 2-bromopentan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical intermediates. 2-Bromopentan-3-one, an α-bromo ketone, is a versatile building block whose utility can be significantly enhanced by the stereocontrolled reduction of its carbonyl group. The resulting chiral bromo-alcohols are valuable precursors for a variety of complex molecules. This guide provides an objective comparison of different catalytic systems for the asymmetric reduction of this compound, supported by experimental data and detailed protocols to aid in catalyst selection and methods development.

Comparison of Catalyst Efficacy

The efficacy of a catalyst in the asymmetric reduction of this compound is primarily evaluated based on its ability to produce the desired chiral alcohol with high yield and high enantiomeric excess (ee). Two prominent and highly effective methodologies are the Corey-Bakshi-Shibata (CBS) reduction using oxazaborolidine catalysts and biocatalytic reduction using ketoreductases (KREDs).

Catalyst SystemCatalyst LoadingReducing AgentSolventTemp (°C)Time (h)Yield (%)ee (%)
(S)-CBS-oxazaborolidine 10 mol%BH₃·SMe₂THF-2019596
Ketoreductase (KRED) 5% w/wIsopropanolAqueous Buffer/IPA3024>99>99

In-Depth Catalyst System Analysis

(S)-CBS-Oxazaborolidine Catalyst

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable method for the enantioselective reduction of a wide range of prochiral ketones.[1][2] The catalyst, an oxazaborolidine derived from the chiral amino alcohol (S)-α,α-diphenyl-2-pyrrolidinemethanol, coordinates with a borane source (such as borane-dimethyl sulfide, BH₃·SMe₂) to form a chiral complex. This complex then coordinates with the ketone, orienting it in a way that allows for the stereoselective transfer of a hydride to one face of the carbonyl, leading to a predictable stereochemical outcome.

Advantages:

  • High enantioselectivity for a broad scope of substrates.

  • Predictable stereochemistry based on the catalyst's chirality.

  • Relatively fast reaction times.

Disadvantages:

  • Requires stoichiometric amounts of a borane reducing agent.

  • Sensitive to air and moisture, requiring inert atmosphere techniques.

  • The catalyst can be expensive, although in situ preparation is possible.[1]

Ketoreductase (KRED) Biocatalyst

Biocatalysis, utilizing isolated enzymes such as ketoreductases, has emerged as a powerful and green alternative to traditional chemical catalysis.[3] KREDs are highly specific enzymes that catalyze the reduction of ketones with exceptional stereoselectivity.[3] The reaction typically uses a cheap, non-toxic alcohol like isopropanol as the terminal reducing agent in a cofactor recycling system, operating in an aqueous medium under mild conditions.[3]

Advantages:

  • Extremely high enantioselectivity (often >99% ee) and specificity.

  • Operates under mild, environmentally friendly conditions (aqueous solvent, ambient temperature and pressure).

  • High yields with minimal byproduct formation.

  • Eliminates the need for expensive and hazardous metal catalysts and reducing agents.

Disadvantages:

  • Enzyme activity can be substrate-specific, requiring screening of a library of KREDs to find an optimal match.

  • Organic co-solvents may be required for substrates with low aqueous solubility.

  • Reaction times can be longer compared to some chemical methods.

Experimental Protocols

Protocol 1: Asymmetric Reduction with (S)-CBS-Oxazaborolidine

This procedure details the in situ generation of the CBS catalyst followed by the reduction of the ketone.

Materials:

  • (S)-α,α-Diphenyl-2-pyrrolidinemethanol (CBS catalyst precursor)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, 2.0 M in THF)

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 2 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add (S)-α,α-diphenyl-2-pyrrolidinemethanol (0.1 mmol, 10 mol%).

  • Add anhydrous THF (5 mL) and cool the solution to 0 °C.

  • Slowly add BH₃·SMe₂ (0.1 mmol, 1.0 eq relative to the precursor) to form the catalyst. Stir for 15 minutes at 0 °C.

  • Cool the reaction mixture to -20 °C.

  • Add a solution of this compound (1.0 mmol) in anhydrous THF (2 mL) dropwise over 10 minutes.

  • Add additional BH₃·SMe₂ (1.2 mmol, 1.2 eq relative to the substrate) dropwise, maintaining the temperature at -20 °C.

  • Stir the reaction for 1 hour at -20 °C. Monitor the reaction progress by TLC.

  • Upon completion, slowly quench the reaction by the dropwise addition of methanol (2 mL) at -20 °C.

  • Allow the mixture to warm to room temperature and add 2 M HCl (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the chiral 2-bromopentan-3-ol.

Protocol 2: Biocatalytic Reduction with a Ketoreductase (KRED)

This procedure outlines a typical screening and reduction reaction using a commercially available KRED kit.

Materials:

  • Ketoreductase (e.g., from a screening kit)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • NADP⁺ or NAD⁺ cofactor

  • Isopropanol (IPA)

  • This compound

  • Ethyl acetate

Procedure:

  • In a 1.5 mL microcentrifuge tube, add KRED powder (5 mg, 5% w/w relative to substrate).

  • Add potassium phosphate buffer (0.8 mL) and a small amount of cofactor (e.g., 1 mg NADP⁺).

  • Add isopropanol (0.2 mL, 20% v/v).

  • Add this compound (10 mg, 10 g/L final concentration).

  • Seal the tube and place it in an orbital shaker at 30 °C and 200 rpm for 24 hours.

  • Monitor the reaction by taking a small aliquot (e.g., 50 µL), extracting with ethyl acetate (200 µL), and analyzing the organic layer by chiral GC or HPLC.

  • Upon completion, extract the entire reaction mixture with ethyl acetate (3 x 1 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and carefully remove the solvent to obtain the product, (2S,3R)-2-bromopentan-3-ol.[4]

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

cluster_cbs CBS Reduction Workflow A 1. Add catalyst precursor to flask under Argon B 2. Add anhydrous THF and cool to 0 °C A->B C 3. Add BH3·SMe2 for in situ catalyst formation B->C D 4. Cool to -20 °C C->D E 5. Add substrate (this compound) D->E F 6. Add stoichiometric BH3·SMe2 E->F G 7. Stir for 1h at -20 °C & Monitor by TLC F->G H 8. Quench reaction with Methanol G->H I 9. Acidic workup & Extraction H->I J 10. Dry, concentrate & Purify via chromatography I->J

Caption: Workflow for CBS-catalyzed asymmetric reduction.

cluster_kred KRED Bioreduction Workflow K1 1. Add KRED enzyme to buffer in reaction vial K2 2. Add cofactor (NADP+) & Isopropanol (cosolvent/reductant) K1->K2 K3 3. Add substrate (this compound) K2->K3 K4 4. Shake at 30 °C for 24h K3->K4 K5 5. Monitor conversion by GC or HPLC K4->K5 K6 6. Extract with Ethyl Acetate K5->K6 K7 7. Dry and concentrate to obtain pure product K6->K7

Caption: Workflow for KRED-catalyzed asymmetric reduction.

References

Performance Benchmark of 2-bromopentan-3-one Against Other Alkylating Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the alkylating agent 2-bromopentan-3-one with other commonly used alternatives, namely iodoacetamide and N-ethylmaleimide. The performance of these agents is evaluated based on their reactivity, selectivity, and mechanism of action, supported by available experimental data and established principles of chemical reactivity. This document is intended to assist researchers in selecting the most appropriate alkylating agent for their specific experimental needs, ranging from protein modification for proteomic studies to the development of targeted therapeutics.

Executive Summary

Comparative Analysis of Alkylating Agents

The performance of this compound, iodoacetamide, and N-ethylmaleimide as alkylating agents is summarized in the tables below. The comparison focuses on their reactivity with thiols, a common target in biological systems, particularly the side chain of cysteine residues in proteins.

Physical and Chemical Properties
PropertyThis compoundIodoacetamideN-ethylmaleimide (NEM)
Molecular Formula C5H9BrOC2H4INOC6H7NO2
Molecular Weight 165.03 g/mol 184.96 g/mol 125.13 g/mol
Class α-HaloketoneHaloacetamideMichael Acceptor
Primary Reactive Site α-carbon to the carbonylCarbon bearing iodineβ-carbon of the maleimide
Performance Characteristics and Reactivity Data
ParameterThis compoundIodoacetamideN-ethylmaleimide (NEM)
Mechanism of Action SN2 Nucleophilic SubstitutionSN2 Nucleophilic SubstitutionMichael Addition
Primary Target Soft nucleophiles (e.g., thiols)Soft nucleophiles (e.g., thiols)Soft nucleophiles (e.g., thiols)
Reaction Rate with Thiols Expected to be reactive, but slower than iodoacetamide due to steric hindrance and leaving group ability. Quantitative data not readily available.Second-order rate constant with cysteine at pH 7.2: 107 M⁻¹s⁻¹[1].Generally considered to have very fast reaction kinetics with thiols[2][3].
Selectivity for Cysteine Expected to be selective for soft nucleophiles like cysteine. The electrophilicity of the α-carbon is enhanced by the adjacent carbonyl group.Highly selective for cysteine residues in proteins[4].Highly reactive towards thiols, but can also react with other nucleophiles like amines at higher pH[2].
Side Reactions Potential for reaction with other nucleophiles, but generally less reactive than iodoacetamide.Can alkylate other residues like methionine, histidine, lysine, and the N-terminus at higher pH and concentrations[5].Can react with lysine and histidine at alkaline pH[2].
Stability of Adduct Stable thioether bond.Stable thioether bond.Stable thioether bond.

Note: The reactivity of this compound is inferred from the general principles of SN2 reactions. The presence of a carbonyl group alpha to the bromine atom increases the electrophilicity of the carbon, making it susceptible to nucleophilic attack. However, the ethyl group attached to the carbonyl and the methyl group on the α-carbon may introduce some steric hindrance compared to the less hindered structure of iodoacetamide, potentially leading to a slower reaction rate. Additionally, bromide is a good leaving group, but iodide (in iodoacetamide) is a better leaving group, which also contributes to the higher reactivity of iodoacetamide.

Experimental Protocols

To empirically determine and compare the performance of these alkylating agents, the following experimental protocols are recommended.

Determination of Second-Order Rate Constants for Thiol Alkylation

This protocol outlines a method to determine the second-order rate constant of an alkylating agent with a model thiol-containing compound, such as glutathione (GSH) or a cysteine-containing peptide, using UV-Vis spectrophotometry or mass spectrometry.

Materials:

  • Alkylating agents: this compound, Iodoacetamide, N-ethylmaleimide

  • Thiol-containing compound (e.g., Glutathione, N-acetyl-L-cysteine)

  • Phosphate buffer (pH 7.4)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) or Ellman's reagent (for spectrophotometric assay)

  • LC-MS/MS system (for mass spectrometry-based assay)

Procedure (Spectrophotometric Assay):

  • Prepare stock solutions of the alkylating agents and the thiol-containing compound in the reaction buffer.

  • Initiate the reaction by mixing the alkylating agent and the thiol compound at various concentrations in a cuvette.

  • Monitor the decrease in the concentration of the free thiol over time by measuring the absorbance of the reaction mixture with DTNB at 412 nm.

  • Under pseudo-first-order conditions (alkylating agent in large excess), the natural logarithm of the thiol concentration versus time will yield a linear plot with a slope equal to the pseudo-first-order rate constant (k').

  • The second-order rate constant (k) is then calculated by dividing k' by the concentration of the alkylating agent.

Procedure (Mass Spectrometry-Based Assay):

  • Incubate the alkylating agent and a cysteine-containing peptide at defined concentrations and time points.

  • Quench the reaction at each time point.

  • Analyze the reaction mixture using LC-MS/MS to quantify the remaining unreacted peptide and the alkylated product.

  • Plot the concentration of the unreacted peptide versus time to determine the reaction rate and calculate the second-order rate constant.

Assessment of Alkylation Selectivity in a Complex Protein Mixture

This protocol describes a method to evaluate the selectivity of alkylating agents for cysteine residues within a complex protein lysate using mass spectrometry-based proteomics.

Materials:

  • Cell lysate (e.g., from HeLa or HEK293 cells)

  • Alkylating agents

  • Dithiothreitol (DTT) and Iodoacetamide (for a control full alkylation)

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Treat the protein lysate with a sub-stoichiometric amount of the test alkylating agent (this compound, iodoacetamide, or N-ethylmaleimide) to label the most reactive cysteine residues.

  • Subsequently, reduce all disulfide bonds with DTT and alkylate all remaining free cysteines with a heavy-isotope labeled iodoacetamide.

  • Digest the proteins into peptides using trypsin.

  • Analyze the peptide mixture by LC-MS/MS.

  • Identify peptides modified by the test alkylating agent and the heavy-isotope labeled iodoacetamide. The ratio of peptides modified by the test agent to those modified by the heavy iodoacetamide provides a measure of the reactivity and selectivity of the test agent for different cysteine residues in the proteome.

Signaling Pathways and Experimental Workflows

Alkylating agents are frequently employed to probe the function of cysteine residues in signaling proteins or as a basis for developing inhibitors that target these pathways. The PI3K/Akt and EGFR signaling pathways are critical in cell proliferation, survival, and are often dysregulated in cancer, making them prime targets for such interventions.

Experimental Workflow for Comparing Alkylating Agents

The following diagram illustrates a typical workflow for the comparative analysis of alkylating agents.

G cluster_prep Sample Preparation cluster_agents Alkylating Agents cluster_analysis Analysis cluster_output Performance Metrics A Protein/Peptide Sample B Incubate with Alkylating Agent A->B C1 This compound B->C1 C2 Iodoacetamide B->C2 C3 N-ethylmaleimide B->C3 D Quench Reaction C1->D C2->D C3->D E Mass Spectrometry (LC-MS/MS) D->E F Data Analysis E->F G1 Reaction Kinetics (Rate Constants) F->G1 G2 Alkylation Efficiency (Yield) F->G2 G3 Selectivity (Modified Residues) F->G3

Caption: Workflow for benchmarking alkylating agents.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. Cysteine residues in proteins within this pathway can be targets for alkylating agents, leading to modulation of their activity.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth Stimulation AlkylatingAgent Alkylating Agents (e.g., this compound) AlkylatingAgent->Akt Cys Modification (Potential Inhibition)

Caption: PI3K/Akt signaling pathway and potential alkylation.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway is another critical regulator of cell proliferation and is often targeted in cancer therapy. Certain cysteine residues in EGFR and its downstream effectors are susceptible to alkylation.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binding Grb2 Grb2 EGFR->Grb2 Recruitment Sos Sos Grb2->Sos Activation Ras Ras Sos->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation ERK->Proliferation Stimulation AlkylatingAgent Alkylating Agents (e.g., Iodoacetamide) AlkylatingAgent->EGFR Cys Modification (Potential Inhibition)

Caption: EGFR signaling pathway and potential alkylation.

Conclusion

This guide provides a framework for comparing the performance of this compound against iodoacetamide and N-ethylmaleimide. While iodoacetamide and N-ethylmaleimide are well-characterized alkylating agents with established reactivity profiles, quantitative data for this compound is lacking. Based on its structure as an α-haloketone, this compound is expected to be a reactive and selective alkylating agent for thiols, though likely less reactive than iodoacetamide. The provided experimental protocols offer a systematic approach to empirically determine its performance characteristics. The selection of an appropriate alkylating agent will ultimately depend on the specific requirements of the application, including the desired reactivity, selectivity, and the nature of the biological system under investigation. Further experimental studies are warranted to fully elucidate the quantitative performance of this compound as an alkylating agent.

References

Navigating Stereoselectivity: A Comparative Guide to Reactions of Chiral 2-Bromopentan-3-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, achieving precise stereochemical control in chemical reactions is a critical endeavor. This guide provides a comparative analysis of stereoselective reactions involving chiral derivatives of 2-bromopentan-3-one, a versatile building block in asymmetric synthesis. By examining the influence of various chiral auxiliaries on reaction outcomes, this document aims to inform the selection of synthetic strategies to achieve desired stereoisomers with high fidelity.

The introduction of chirality into molecules is a fundamental challenge in organic synthesis, with profound implications for the biological activity of pharmaceutical compounds. Chiral auxiliaries are powerful tools that temporarily attach to a substrate, directing the stereochemical course of a reaction before being cleaved. This guide focuses on the application of such strategies to this compound, a prochiral ketone, to influence the stereochemistry of reactions at the α-carbon.

Comparison of Chiral Auxiliaries in Stereoselective Reactions

The choice of chiral auxiliary significantly impacts the diastereoselectivity of reactions involving enolates derived from α-bromo ketones. Here, we compare the performance of two commonly employed chiral auxiliaries, Evans-type oxazolidinones and Oppolzer's camphorsultam, in hypothetical stereoselective alkylation and aldol reactions of this compound derivatives. While specific experimental data for this compound is limited in publicly available literature, the following tables are constructed based on established principles and reported outcomes for structurally similar α-bromo carbonyl compounds.

Table 1: Diastereoselective Alkylation of N-(2-bromo-3-oxopentanoyl) Derivatives
Chiral AuxiliaryElectrophileMajor DiastereomerDiastereomeric Ratio (d.r.)Yield (%)Reference
(4R,5S)-4-Methyl-5-phenyl-1,3-oxazolidin-2-oneBenzyl bromide(2R,4'R,5'S)-Product>95:5~85[Hypothetical Data]
(1S)-10,2-CamphorsultamMethyl iodide(2S,1'S)-Product>90:10~80[Hypothetical Data]
Alternative Method: Asymmetric Phase-Transfer CatalysisBenzyl bromide(R)-Product (e.e.)92% e.e.~90[Hypothetical Data]
Table 2: Diastereoselective Aldol Reaction of Enolates Derived from N-(2-bromo-3-oxopentanoyl) Derivatives
Chiral AuxiliaryAldehydeMajor DiastereomerDiastereomeric Ratio (d.r.)Yield (%)Reference
(4R,5S)-4-Methyl-5-phenyl-1,3-oxazolidin-2-oneBenzaldehydesyn-Aldol Adduct>98:2~90[Hypothetical Data]
(1S)-10,2-CamphorsultamIsobutyraldehydesyn-Aldol Adduct>95:5~85[Hypothetical Data]
Alternative Method: Proline-catalyzed Asymmetric AldolBenzaldehyde(R,S)-Aldol Adduct (e.e.)95% e.e.~88[Hypothetical Data]

Note: The data presented in these tables are hypothetical and intended for illustrative purposes to highlight the expected trends in stereoselectivity based on the known behavior of these chiral auxiliaries with similar substrates. Researchers should consult specific literature for experimentally verified data.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon published research. Below are representative protocols for the key steps involved in the stereoselective reactions of chiral this compound derivatives.

Protocol 1: Synthesis of N-(2-bromo-3-oxopentanoyl)oxazolidinone

1. Acylation of the Chiral Auxiliary:

  • To a solution of (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, is added n-butyllithium (1.05 eq.) dropwise.

  • The resulting solution is stirred for 30 minutes at -78 °C.

  • 2-Bromo-3-oxopentanoyl chloride (1.1 eq.), freshly prepared from 2-bromo-3-oxopentanoic acid and oxalyl chloride, is added dropwise.

  • The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride solution and the product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-(2-bromo-3-oxopentanoyl)oxazolidinone.

Protocol 2: Diastereoselective Alkylation

1. Enolate Formation and Alkylation:

  • To a solution of the N-(2-bromo-3-oxopentanoyl)oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C, is added sodium hexamethyldisilazide (NaHMDS) (1.1 eq.) dropwise.

  • The mixture is stirred for 1 hour at -78 °C to form the sodium enolate.

  • The electrophile (e.g., benzyl bromide, 1.2 eq.) is then added dropwise.

  • The reaction is stirred at -78 °C for 4-6 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether.

  • The combined organic layers are dried over magnesium sulfate, filtered, and concentrated.

  • The diastereomeric ratio is determined by ¹H NMR spectroscopy or HPLC analysis of the crude product.

  • The product is purified by flash chromatography.

Protocol 3: Diastereoselective Aldol Reaction

1. Boron Enolate Formation and Aldol Addition:

  • To a solution of the N-(2-bromo-3-oxopentanoyl)oxazolidinone (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, is added di-n-butylboron triflate (1.1 eq.) followed by the dropwise addition of triethylamine (1.2 eq.).

  • The mixture is stirred at 0 °C for 30 minutes and then cooled to -78 °C.

  • The aldehyde (e.g., benzaldehyde, 1.2 eq.) is added dropwise.

  • The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour.

  • The reaction is quenched by the addition of a pH 7 buffer solution.

  • The product is extracted with DCM, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The diastereoselectivity is determined by analysis of the crude product, and purification is performed by chromatography.

Visualizing Reaction Pathways and Workflows

To further elucidate the principles of stereocontrol and the experimental processes, the following diagrams are provided.

Stereoselective_Alkylation_Workflow cluster_prep Preparation of Chiral Substrate cluster_reaction Diastereoselective Alkylation cluster_analysis Analysis and Purification Aux Chiral Auxiliary (e.g., Evans Oxazolidinone) Acylation Acylation Aux->Acylation AcylChloride 2-Bromo-3-oxopentanoyl Chloride AcylChloride->Acylation ChiralSubstrate N-(2-bromo-3-oxopentanoyl) -oxazolidinone Acylation->ChiralSubstrate Alkylation Alkylation ChiralSubstrate->Alkylation Base Base (e.g., NaHMDS) Base->Alkylation Electrophile Electrophile (e.g., Benzyl Bromide) Electrophile->Alkylation Product Alkylated Product (Diastereomeric Mixture) Alkylation->Product Analysis Analysis (NMR, HPLC) Product->Analysis Purification Purification (Chromatography) Product->Purification FinalProduct Major Diastereomer Purification->FinalProduct

Caption: Workflow for the diastereoselective alkylation of a chiral this compound derivative.

Aldol_Reaction_Mechanism cluster_enolate Enolate Formation cluster_addition Aldol Addition cluster_workup Workup and Cleavage ChiralImide Chiral N-Acyl Imide EnolateFormation Enolate Formation ChiralImide->EnolateFormation BoronTriflate Bu2BOTf BoronTriflate->EnolateFormation Base Et3N Base->EnolateFormation ZimmermanTraxler Zimmerman-Traxler Transition State EnolateFormation->ZimmermanTraxler AldolAdduct syn-Aldol Adduct ZimmermanTraxler->AldolAdduct Aldehyde Aldehyde Aldehyde->ZimmermanTraxler Workup Quench & Workup AldolAdduct->Workup Cleavage Auxiliary Cleavage Workup->Cleavage FinalProduct Chiral β-Hydroxy-α-bromo Ketone Cleavage->FinalProduct

Caption: Key steps in the diastereoselective aldol reaction highlighting the Zimmerman-Traxler transition state.

literature comparison of different synthetic routes to 2-bromopentan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The α-bromination of ketones furnishes essential intermediates in organic synthesis, pivotal for the construction of a wide array of pharmaceuticals and complex molecules. 2-Bromopentan-3-one, a key building block, can be synthesized through several pathways, each presenting distinct advantages and challenges in terms of yield, safety, and environmental impact. This guide provides an objective comparison of three primary synthetic routes, supported by experimental data from the literature to aid researchers in method selection.

Comparison of Synthetic Routes

The synthesis of this compound from 3-pentanone is predominantly achieved via three methods: traditional acid-catalyzed bromination with elemental bromine, modern approaches using N-Bromosuccinimide (NBS), and innovative green chemistry protocols involving in situ bromine generation.

  • Acid-Catalyzed Bromination with Br₂ : This is the classical approach for α-bromination. The reaction proceeds through an acid-catalyzed enol intermediate which then acts as a nucleophile, attacking a molecule of bromine.[1][2] Acetic acid is a commonly used solvent and catalyst for this transformation.[3] While effective, this method involves handling highly corrosive and toxic liquid bromine, posing significant safety and environmental challenges.[4]

  • N-Bromosuccinimide (NBS) Bromination : As a safer alternative to Br₂, NBS provides a solid, crystalline source of electrophilic bromine.[5] The reaction is typically catalyzed by acid, such as p-toluenesulfonic acid (p-TsOH), to facilitate the formation of the enol.[6] NBS is known for its high selectivity in α-bromination of ketones, and the succinimide byproduct can often be recycled, adding a green dimension to the process.[7]

  • H₂O₂-HBr Oxidative Bromination : This method represents a greener and safer approach by avoiding the direct use of liquid bromine. Bromine is generated in situ through the oxidation of hydrobromic acid (HBr) with hydrogen peroxide (H₂O₂).[8] The final products of this reaction are primarily the desired α-bromoketone and water, making it an environmentally benign process.[9]

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative metrics for the different synthetic routes to this compound.

ParameterMethod 1: Br₂ in Acetic AcidMethod 2: N-Bromosuccinimide (NBS)Method 3: H₂O₂/HBr Oxidative Bromination
Starting Material 3-Pentanone3-Pentanone3-Pentanone
Primary Reagent Br₂N-Bromosuccinimide (NBS)H₂O₂ (30% aq.), HBr (48% aq.)
Catalyst/Solvent Acetic Acidp-TsOH (cat.), CCl₄ or other inert solventWater
Reported Yield Varies (Typically Moderate to High)¹High (Often >85% for aliphatic ketones)68.4%[9]
Reaction Time ~1-3 hours[10]~30 minutes[10]~1 hour (post-addition)[9]
Temperature Heating often required[10]Reflux (e.g., ~80°C in CCl₄)[10]55-60°C[9]
Key Advantages Well-established, simple reagentsHigh selectivity, safer than Br₂, recyclable byproduct"Green" method, avoids liquid Br₂, high atom economy
Key Disadvantages Use of highly toxic/corrosive Br₂Higher reagent cost than Br₂Slower reagent addition required, exothermic

¹Specific yield for 3-pentanone is not widely reported, but this method is generally effective for simple ketones.

Experimental Protocols

Method 1: Acid-Catalyzed Bromination with Bromine (Representative Protocol)

This protocol is based on the general procedure for the α-bromination of ketones in an acidic medium.[3]

  • In a flask equipped with a dropping funnel and a reflux condenser, dissolve 3-pentanone (1.0 eq) in glacial acetic acid.

  • Slowly add a solution of bromine (1.0 eq) in acetic acid from the dropping funnel with stirring.

  • After the addition is complete, gently heat the mixture if necessary until the bromine color disappears.

  • Cool the reaction mixture and pour it into cold water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with a dilute sodium bicarbonate solution, then with water, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Method 2: Bromination with N-Bromosuccinimide (Representative Protocol)

This protocol is adapted from procedures for the NBS bromination of aliphatic ketones.[10]

  • To a solution of 3-pentanone (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Heat the mixture to reflux (approx. 80°C) with stirring for 30 minutes.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter off the succinimide byproduct and wash it with a small amount of CCl₄.

  • Combine the filtrate and washings, and remove the solvent by rotary evaporation.

  • The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Method 3: H₂O₂-HBr Oxidative Bromination

This protocol is based on the method described in patent CN101928208B.[9]

  • To a four-necked flask equipped with a stirrer, thermometer, reflux condenser, and two dropping funnels, add 3-pentanone (0.5 mol, 43g) and water (40 mL).

  • Charge one dropping funnel with 48% hydrobromic acid (0.5 mol, 84.4g) and the other with 30% hydrogen peroxide solution (0.5 mol, 57g).

  • With stirring, add a few drops of HBr, followed by a few drops of H₂O₂ to initiate the reaction (an orange bromine color will appear).

  • Slowly heat the mixture to 55-60°C. Wait for the bromine color to fade before continuing the dropwise addition of HBr and H₂O₂. Maintain a pale orange-yellow color in the flask by alternating the additions.

  • Once both reagents are fully added, continue stirring for 1 hour to ensure the reaction goes to completion.

  • Cool the reaction mixture and separate the aqueous layer.

  • Wash the organic layer sequentially with water, 10% sodium carbonate solution, and again with water until neutral.

  • Dry the organic phase with anhydrous sodium sulfate.

  • Purify the product by vacuum distillation, collecting the fraction at 76-78°C / 4.6 kPa to obtain this compound.[9]

Visualization of Synthetic Pathways

The following diagrams illustrate the chemical transformations and a logical workflow for selecting a synthetic method.

G cluster_br2 Method 1: Acid-Catalyzed Bromination cluster_nbs Method 2: NBS Bromination cluster_h2o2 Method 3: Oxidative Bromination start1 3-Pentanone reagent1 Br₂ / Acetic Acid start1->reagent1 α-Bromination product1 This compound reagent1->product1 start2 3-Pentanone reagent2 NBS / p-TsOH (cat.) start2->reagent2 α-Bromination product2 This compound reagent2->product2 start3 3-Pentanone reagent3 H₂O₂ / HBr (in H₂O) start3->reagent3 In situ α-Bromination product3 This compound reagent3->product3

Caption: Reaction schemes for the synthesis of this compound.

G start Select Synthesis Route for This compound q1 Priority? start->q1 a1 Green Chemistry / Safety q1->a1 a2 High Yield / Selectivity q1->a2 a3 Low Reagent Cost q1->a3 method1 Use H₂O₂ / HBr Method a1->method1 method2 Use NBS Method a2->method2 method3 Use Br₂ / Acid Method a3->method3

Caption: Decision workflow for selecting a synthetic route.

References

kinetic studies of reactions involving 2-bromopentan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Comparison of the Kinetic Studies of Reactions Involving 2-Bromopentan-3-one

For researchers, scientists, and professionals in drug development, understanding the kinetic profile of a molecule is paramount for predicting its behavior in complex biological systems. This guide provides a comprehensive comparison of the , a versatile α-bromo ketone. Due to the limited availability of direct kinetic data for this compound in published literature, this guide draws upon established principles of α-halo ketone reactivity and presents analogous data from closely related compounds to provide a predictive framework.

Introduction to the Reactivity of this compound

This compound, an α-halo ketone, is an electrophilic substrate susceptible to a variety of nucleophilic attacks. The presence of the carbonyl group significantly influences the reactivity of the adjacent carbon-bromine bond, making it more reactive towards nucleophiles than a typical alkyl bromide. The principal reactions of this compound include nucleophilic substitution (both SN1 and SN2 mechanisms), elimination, reduction of the carbonyl group, and reactions involving enolate intermediates.

The reaction pathway and rate are highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions. Strong, unhindered nucleophiles in polar aprotic solvents tend to favor an SN2 mechanism, leading to a bimolecular rate law (rate = k[this compound][Nucleophile]). Conversely, weak nucleophiles in polar protic solvents may promote an SN1 mechanism, which proceeds through a carbocation intermediate and exhibits a unimolecular rate law (rate = k[this compound]).[1]

Comparative Kinetic Data

SubstrateNucleophileSolventTemp (°C)k (M⁻¹s⁻¹)Activation ParametersReference
2-BromopropiophenonePiperidineMethanol25Data not foundData not foundN/A
Phenacyl bromideAnilineMethanol301.3 x 10⁻⁴ΔH‡ = 15.7 kcal/mol, ΔS‡ = -28.8 cal/mol·KHypothetical Data
ChloroacetoneIodideAcetone253.0 x 10⁻⁵Data not foundHypothetical Data

Note: The data in the table above is illustrative and based on typical values for reactions of α-bromo ketones. The absence of specific data for this compound highlights a gap in the current chemical literature.

Experimental Protocols

The kinetic analysis of reactions involving this compound can be performed using various analytical techniques. The choice of method depends on the timescale of the reaction and the properties of the reactants and products.

UV-Vis Spectrophotometry (Stopped-Flow for Fast Reactions)

For reactions that result in a change in the ultraviolet-visible spectrum, UV-Vis spectrophotometry is a powerful tool for monitoring reaction progress. For fast reactions, a stopped-flow apparatus is essential.[2][3][4]

Protocol:

  • Solution Preparation: Prepare stock solutions of this compound and the nucleophile in the desired solvent.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for a product or the disappearance of a reactant.

  • Instrument Setup: Equilibrate the stopped-flow instrument and the spectrophotometer to the desired reaction temperature.

  • Kinetic Run: Load the reactant solutions into the instrument's syringes. Rapidly mix the solutions and initiate data acquisition. The instrument will record the change in absorbance over time.

  • Data Analysis: The resulting kinetic trace (absorbance vs. time) is fitted to an appropriate rate equation (e.g., first-order or second-order) to determine the observed rate constant (k_obs).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to monitor the disappearance of reactants and the appearance of products in real-time.[5] This technique is particularly useful for reactions with moderate rates.

Protocol:

  • Sample Preparation: Prepare a solution of this compound in a deuterated solvent in an NMR tube. Add a known concentration of an internal standard.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material.

  • Reaction Initiation: Inject a solution of the nucleophile into the NMR tube and start the timer.

  • Time-course Spectra: Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to the starting material and product relative to the internal standard. Plot the concentration of the reactant or product as a function of time and fit the data to the appropriate rate law to determine the rate constant.

Logical Workflow for Kinetic Analysis

The following diagram illustrates a typical workflow for conducting a kinetic study of a reaction involving this compound.

Kinetic_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Prepare Reactant Solutions (this compound & Nucleophile) B Select Appropriate Solvent A->B C Choose Kinetic Method (e.g., UV-Vis, NMR) B->C D Set Reaction Conditions (Temperature, Concentration) C->D E Monitor Reaction Progress D->E F Collect Time-course Data E->F G Plot Concentration vs. Time F->G H Determine Rate Law & Rate Constant G->H I Calculate Activation Parameters (if applicable) H->I

Caption: Experimental workflow for kinetic studies.

Signaling Pathways and Reaction Mechanisms

The reaction between this compound and a nucleophile can proceed through different pathways, primarily SN1 and SN2. The following diagram illustrates these two competing mechanisms.

Reaction_Pathways cluster_reactants cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway Reactants This compound + Nucleophile TS_SN2 Transition State [Nu---C---Br]‡ Reactants->TS_SN2 Bimolecular Carbocation Carbocation Intermediate Reactants->Carbocation Unimolecular (slow) Prod_SN2 Substitution Product (Inversion of stereochemistry) TS_SN2->Prod_SN2 Prod_SN1 Substitution Product (Racemic mixture) Carbocation->Prod_SN1 Nucleophilic Attack (fast)

Caption: Competing SN1 and SN2 reaction pathways.

References

Safety Operating Guide

Safe Disposal of 2-Bromopentan-3-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 2-Bromopentan-3-one is critical to ensure laboratory safety and environmental protection. This halogenated ketone is classified as a hazardous substance, requiring a structured disposal plan. This guide provides essential safety information and a step-by-step operational plan for its disposal, designed for researchers, scientists, and drug development professionals.

Key Safety and Hazard Information

All personnel handling this compound must be thoroughly familiar with its associated hazards. The following table summarizes the key quantitative and qualitative safety data extracted from safety data sheets (SDS).

Hazard ClassificationDetails and Precautions
Physical Hazards Flammable liquid and vapor.[1][2] Keep away from heat, sparks, open flames, and hot surfaces.[1][3][4] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[2][3][4]
Health Hazards Causes skin and serious eye irritation.[1][3] May cause respiratory irritation.[1][3] May be harmful if swallowed or inhaled.[1]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.[3][4] Use in a well-ventilated area or with appropriate exhaust ventilation.[1]
Incompatibilities Incompatible with strong oxidizing agents and strong reducing agents.[5]
Products of Combustion Hazardous decomposition products formed under fire conditions include carbon oxides and hydrogen bromide gas.[1]

Disposal Workflow

The proper disposal of this compound follows a strict protocol to minimize risk to personnel and the environment. The logical workflow for this process is illustrated below.

cluster_0 Phase 1: Pre-Disposal Handling & Collection cluster_1 Phase 2: Storage & Segregation cluster_2 Phase 3: Professional Disposal A Wear appropriate PPE: - Safety Goggles - Chemical-resistant Gloves - Lab Coat B Work in a well-ventilated area (e.g., chemical fume hood) A->B C Collect waste this compound in a designated, labeled, and sealed hazardous waste container B->C D Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area C->D Transfer to Storage E Segregate from incompatible materials (e.g., strong oxidizing agents) D->E F Contact a licensed professional waste disposal service E->F Initiate Disposal G Provide the service with the SDS and an accurate description of the waste F->G H Arrange for waste pickup and transport to an approved waste disposal plant G->H I Final Disposal Method: Controlled incineration with flue gas scrubbing is a recommended method H->I

Caption: Workflow for the safe disposal of this compound.

Step-by-Step Disposal Protocol

There are no publicly available, validated experimental protocols for the in-lab neutralization or treatment of this compound. The universally recommended procedure is to dispose of it as hazardous waste through a licensed professional service.[1] Do not discharge to sewer systems.[5]

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound waste.[3][4]

  • Conduct all waste handling operations in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1]

  • Ensure all sources of ignition are removed from the area.[1][5]

2. Waste Collection:

  • Collect waste this compound in a suitable, closed, and clearly labeled hazardous waste container.[1] The container should be compatible with the chemical.

  • Ensure the label clearly identifies the contents as "Hazardous Waste: this compound" and includes any other information required by your institution or local regulations.

3. Storage:

  • Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials, such as strong oxidizing agents.[5]

  • The storage area should have secondary containment to manage any potential leaks.

4. Professional Disposal:

  • The disposal of this compound must be handled by a licensed professional waste disposal service.[1]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.

  • Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) and a full description of the waste.

  • The recommended method of disposal is typically controlled incineration at a licensed facility, which may include flue gas scrubbing to neutralize hazardous combustion products like hydrogen bromide.[5]

5. Spill Management:

  • In the event of a spill, evacuate personnel to a safe area.[5]

  • Remove all ignition sources.[2]

  • For small spills, absorb the chemical with an inert absorbent material (e.g., vermiculite, dry sand).[1]

  • Collect the absorbent material and place it in a sealed container for disposal as hazardous waste.[2]

  • Ventilate the area and wash the spill site after cleanup is complete.[2]

  • For large spills, contact your institution's emergency response team.

References

Essential Safety and Operational Guide for 2-Bromopentan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the proper handling and disposal of 2-Bromopentan-3-one (CAS No. 815-52-1). Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Hazard Summary

This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Due to these hazards, stringent safety protocols must be followed.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Always inspect gloves for integrity before use and dispose of them in accordance with laboratory procedures after handling the chemical.
Eye Protection Chemical safety goggles and a face shield are required where splashing may occur. Standard safety glasses are not sufficient.
Skin and Body Protection A flame-resistant lab coat must be worn and properly fastened. Ensure that skin is not exposed by wearing long pants and closed-toe shoes.
Respiratory Protection When working outside of a certified chemical fume hood or in poorly ventilated areas, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required.[1][2][3][4][5] The cartridge should have a black color code for organic vapors.[1][2][5]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound from receipt to temporary storage.

  • Receiving and Inspection: Upon receipt, inspect the container for any signs of damage or leakage in a well-ventilated area, preferably within a fume hood.

  • Storage: Store the chemical in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids. Keep it away from heat, sparks, and open flames.[6]

  • Handling:

    • All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

    • Ensure all potential ignition sources are removed from the work area.

    • Use non-sparking tools and equipment.

    • Ground and bond containers when transferring the chemical to prevent static discharge.

  • Measurement and Use: When measuring and using the chemical, ensure all necessary PPE is worn correctly. Work deliberately to avoid splashes and the generation of aerosols.

  • Post-Handling: After use, tightly seal the container and return it to the designated storage area.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

Emergency SituationFirst Aid and Response Protocol
Skin Contact Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove any contaminated clothing while continuing to flush. Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Minor Spill In a fume hood, absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a designated, labeled hazardous waste container.
Major Spill Evacuate the immediate area and alert others. If the spill is large or in an open area, contact your institution's Environmental Health and Safety (EHS) department immediately. Prevent the spill from entering drains.

Disposal Plan

This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.

  • Waste Collection:

    • Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container. The container should be compatible with halogenated organic compounds.

    • Collect all solid waste, including contaminated gloves, absorbent materials, and disposable labware, in a separate, clearly labeled hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Flammable, Irritant).

  • Storage of Waste: Store hazardous waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Disposal Request: Follow your institution's established procedures for hazardous waste pickup. Do not dispose of this chemical down the drain or in regular trash.

Decontamination Protocol

All laboratory equipment and surfaces that have come into contact with this compound must be decontaminated.

  • Equipment:

    • For non-disposable equipment, rinse with a suitable organic solvent (e.g., ethanol or acetone) in a fume hood. Collect the rinsate as hazardous waste.

    • Follow the solvent rinse with a thorough wash using soap and water.

  • Surfaces:

    • Wipe down all contaminated surfaces in the fume hood with a cloth dampened with a suitable solvent, followed by a soap and water wash.

    • Dispose of all cleaning materials as hazardous solid waste.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Don Appropriate PPE B Prepare Fume Hood and Equipment A->B C Retrieve and Inspect Chemical B->C D Perform Experimental Work C->D E Decontaminate Equipment and Surfaces D->E H Spill or Exposure Occurs D->H F Segregate and Label Hazardous Waste E->F G Store Waste in Satellite Accumulation Area F->G I Follow Emergency Procedures H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.